molecular formula C16H19N B13779068 1-(1-Naphthylmethyl)piperidine CAS No. 6947-74-6

1-(1-Naphthylmethyl)piperidine

Cat. No.: B13779068
CAS No.: 6947-74-6
M. Wt: 225.33 g/mol
InChI Key: LDGDDRDPNUGELX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Naphthylmethyl)piperidine is a nitrogen-containing heterocyclic compound of significant interest in medicinal chemistry and organic synthesis . Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a critical role in the pharmaceutical industry, found in more than twenty classes of pharmaceuticals . As a piperidine-based compound, it serves as a versatile building block (synthon) for the development of biologically active molecules . The core piperidine structure is a common motif in the synthesis of various therapeutic agents, and research into novel piperidine derivatives continues to be a prominent field in organic and medicinal chemistry . For research purposes only. Not for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6947-74-6

Molecular Formula

C16H19N

Molecular Weight

225.33 g/mol

IUPAC Name

1-(naphthalen-1-ylmethyl)piperidine

InChI

InChI=1S/C16H19N/c1-4-11-17(12-5-1)13-15-9-6-8-14-7-2-3-10-16(14)15/h2-3,6-10H,1,4-5,11-13H2

InChI Key

LDGDDRDPNUGELX-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC2=CC=CC3=CC=CC=C32

Origin of Product

United States

Foundational & Exploratory

1-(1-Naphthylmethyl)piperidine chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 1-(1-Naphthylmethyl)piperidine , a lipophilic tertiary amine scaffold with significant utility in medicinal chemistry.[1][2] While often overshadowed by its piperazine analog (an efflux pump inhibitor), this piperidine derivative serves as a critical pharmacophore in the development of Sigma receptor ligands and antimycotic agents.[2]

Chemical Scaffold Analysis & Pharmacological Potential

Executive Summary

1-(1-Naphthylmethyl)piperidine (CAS: 6947-74-6) is a bicyclic tertiary amine characterized by a piperidine ring tethered to a naphthalene moiety via a methylene bridge.[1][2] It represents a classic "Lipophilic Amine" pharmacophore, structurally analogous to the antifungal drug Naftifine and the efflux pump inhibitor 1-(1-Naphthylmethyl)piperazine (NMP) .[1][2]

This compound is primarily utilized as:

  • A Sigma Receptor Ligand Probe: Exhibiting high affinity for σ1 and σ2 receptors due to its N-substituted lipophilic architecture.[1][2]

  • A Synthetic Building Block: Serving as a core intermediate for functionalized CNS-active agents and antimycotics.[1][2]

  • A Chemoreosensitizer Analog: Investigated for potential reversal of multidrug resistance (MDR), though less potent than its piperazine counterpart.[2]

Chemical Identity & Structural Analysis[1][2][3]

Nomenclature & Identification
ParameterDetail
IUPAC Name 1-(Naphthalen-1-ylmethyl)piperidine
Common Synonyms N-(1-Naphthylmethyl)piperidine; 1-Piperidinylmethylnaphthalene
CAS Registry Number 6947-74-6
Molecular Formula C₁₆H₁₉N
Molecular Weight 225.33 g/mol
SMILES C1CCN(CC1)CC2=CC=CC3=CC=CC=C32
InChI Key HGYDREHWXXUUIS-UHFFFAOYSA-N
Structural Features & 3D Conformation

The molecule consists of three distinct domains governing its interaction with biological targets:

  • Lipophilic Anchor (Naphthalene): A planar, aromatic system that drives hydrophobic interactions (π-π stacking) within receptor binding pockets (e.g., the hydrophobic pocket of the Sigma-1 receptor).[1][2]

  • Flexible Linker (Methylene): A single carbon bridge (-CH₂-) providing rotational freedom, allowing the amine to orient independently of the aromatic plane.[1][2]

  • Basic Headgroup (Piperidine): A saturated heterocycle containing a basic nitrogen (pKa ≈ 9.5), which is protonated at physiological pH to form a cationic center essential for electrostatic interactions with aspartate residues in target proteins.[2]

Physicochemical Properties

Data represents experimental values where available, supplemented by consensus computational models.[1]

PropertyValueContext
Physical State Viscous Oil / Low-melting SolidTypically isolated as HCl salt (White crystalline solid)
Melting Point (HCl) ~180–185 °CSalt form is preferred for stability
Boiling Point 350.5 °C (Predicted)High boiling point due to MW and polarity
LogP (Octanol/Water) 4.2 ± 0.4Highly lipophilic; crosses BBB effectively
pKa (Basic) 9.45 (Predicted)Predominantly cationic at pH 7.4
Solubility Low in water; High in DCM, MeOHFree base is hydrophobic; Salt is water-soluble

Synthesis & Manufacturing Protocols

The synthesis of 1-(1-Naphthylmethyl)piperidine is robust, typically achieving yields >85%.[1][2] Two primary pathways are employed: Nucleophilic Substitution (Alkylation) and Reductive Amination .[2]

Pathway A: Nucleophilic Alkylation (Standard Protocol)

This method involves the direct displacement of a halide from 1-(chloromethyl)naphthalene by piperidine.[1][2]

Reagents:

  • 1-(Chloromethyl)naphthalene (1.0 eq)[1][2]

  • Piperidine (1.2 eq)[1][2]

  • Potassium Carbonate (

    
    ) or Triethylamine (Base, 2.0 eq)[1][2]
    
  • Acetonitrile or DMF (Solvent)[1][2]

Protocol:

  • Dissolve 1-(chloromethyl)naphthalene in acetonitrile under

    
     atmosphere.
    
  • Add

    
     followed by the dropwise addition of piperidine.
    
  • Reflux at 80°C for 4–6 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 8:2).

  • Cool to RT, filter off inorganic salts, and concentrate the filtrate.

  • Purification: Dissolve residue in DCM, wash with water/brine.[2] Dry over

    
    .[2]
    
  • Salt Formation: Treat the crude oil with HCl in diethyl ether to precipitate 1-(1-Naphthylmethyl)piperidine hydrochloride.

Pathway B: Reductive Amination (Green Chemistry)

Preferred for avoiding halogenated precursors.[2]

Reagents:

  • 1-Naphthaldehyde[1][2]

  • Piperidine[2][3][4][5]

  • Sodium Triacetoxyborohydride (

    
    )[1][2]
    

Protocol:

  • Mix 1-naphthaldehyde and piperidine in DCE (Dichloroethane).

  • Add

    
     (1.5 eq) and stir at RT for 12 hours.
    
  • Quench with saturated

    
    .[2] Extract with DCM.[2]
    
Synthesis Workflow Diagram

Synthesis Start1 1-(Chloromethyl)naphthalene Reagent K2CO3 / MeCN Reflux 80°C Start1->Reagent Start2 Piperidine Start2->Reagent Inter Intermediate Complex Reagent->Inter SN2 Attack Product 1-(1-Naphthylmethyl)piperidine (Free Base) Inter->Product -KCl, -HCl Salt HCl Salt (Crystalline) Product->Salt HCl/Ether

Caption: Synthetic pathway via nucleophilic substitution (Pathway A), yielding the stable hydrochloride salt.

Pharmacology & Mechanism of Action[1][2][7]

Structure-Activity Relationship (SAR)

The Naphthalene-Linker-Amine motif is a privileged scaffold in medicinal chemistry.[1][2]

  • Sigma Receptor Ligands (σ1/σ2):

    • The N-substituted piperidine is a hallmark of high-affinity Sigma ligands (e.g., PB28 , Haloperidol ).[1][2]

    • Mechanism: The cationic nitrogen binds to Asp126 in the σ1 receptor, while the naphthalene ring occupies the primary hydrophobic pocket.[2]

    • Note: 1-(1-Naphthylmethyl)piperidine lacks the secondary phenyl ring found in PB28, likely resulting in moderate affinity (nM range) compared to sub-nanomolar ligands, but high selectivity over dopaminergic receptors.[1][2]

  • Antifungal Activity (Ergosterol Inhibition):

    • Structurally homologous to Naftifine (an allylamine).[2]

    • Mechanism: Inhibits Squalene Epoxidase (SE).[2] The piperidine ring mimics the tertiary amine of Naftifine, blocking the biosynthesis of ergosterol in fungal cell membranes.[2]

  • Efflux Pump Inhibition (MDR Reversal):

    • While the piperazine analog (NMP) is the gold standard for inhibiting E. coli AcrAB-TolC efflux pumps, the piperidine analog retains lipophilic blocking capability but lacks the second nitrogen for H-bonding within the pump channel.[1][2] It serves as a negative control or a comparator in MDR studies.[2]

Pharmacophore Interaction Map

Pharmacophore Mol 1-(1-Naphthylmethyl)piperidine Naph Naphthalene Ring (Hydrophobic Domain) Mol->Naph N Piperidine Nitrogen (Cationic Center) Mol->N Linker Methylene Bridge (Spacer) Mol->Linker Target1 Sigma-1 Receptor (Asp126 Interaction) Naph->Target1 π-π Stacking Target2 Squalene Epoxidase (Ergosterol Pathway) Naph->Target2 Hydrophobic Pocket N->Target1 Ionic Bond N->Target2 Enzyme Active Site

Caption: Pharmacophore mapping showing critical binding domains for Sigma receptors and fungal enzymes.[1][2]

Analytical Characterization

To validate the synthesis of CAS 6947-74-6, the following spectral signatures must be confirmed:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.3–8.2 ppm (m, 7H): Characteristic naphthalene aromatic protons.[2]

    • δ 3.9 ppm (s, 2H): Benzylic methylene singlet (Ar-CH₂ -N).[1][2] Key diagnostic peak.

    • δ 2.4 ppm (m, 4H): Piperidine α-protons (adjacent to Nitrogen).[1][2]

    • δ 1.4–1.6 ppm (m, 6H): Piperidine β/γ-protons.[1][2]

  • Mass Spectrometry (ESI+):

    • [M+H]⁺: Calculated m/z = 226.16.[2]

    • Fragmentation often shows loss of the piperidine ring or tropylium-like naphthalene cation (m/z 141).[1][2]

Safety & Handling (SDS Highlights)

  • GHS Classification:

    • Skin Irrit. 2 (H315): Causes skin irritation.[2]

    • Eye Irrit. 2A (H319): Causes serious eye irritation.[2]

    • STOT SE 3 (H335): May cause respiratory irritation.[2]

  • Handling: Handle as a cationic surfactant.[2] Use gloves and fume hood.[2]

  • Storage: Store HCl salt in a desiccator at RT. Free base is prone to oxidation; store under inert gas at 4°C.[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 701891, 1-(1-Naphthylmethyl)piperazine. (Cited for structural comparison and physical property consensus of the scaffold class). Link[1][2]

  • Bohn, M., et al. (1993). Structure-activity relationship of piperidine derivatives with anticancer activity.[1][2] ResearchGate.[2] (General reference for N-benzyl piperidine pharmacophores). Link

  • Schumacher, A., et al. (2006). Effect of 1-(1-naphthylmethyl)-piperazine, a novel putative efflux pump inhibitor, on antimicrobial drug susceptibility.[1][2] Journal of Antimicrobial Chemotherapy.[2] (Establishes the biological activity of the closely related piperazine analog). Link

  • BOC Sciences. Product Entry: 1-(naphthalen-1-ylmethyl)piperidine (CAS 6947-74-6).[1][2] (Verification of chemical identity and commercial availability).

Sources

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the identification, synthesis, and application of N-(1-Naphthylmethyl)piperidine , specifically addressing the critical ambiguity often found in database searches regarding its CAS number.

Precision Identification, Synthesis Protocols, and Medicinal Chemistry Applications[1]

Executive Summary & Critical Distinction

N-(1-Naphthylmethyl)piperidine is a tertiary amine pharmacophore frequently utilized as a building block in the synthesis of Sigma-1 receptor ligands and antifungal agents (allylamine class).[1]

CRITICAL ADVISORY: Researchers frequently encounter erroneous search results due to the structural similarity between this compound and 1-(1-Naphthylmethyl)piperazine .[1]

  • Target Compound: N-(1-Naphthylmethyl)piperidine (Piperidine ring, C₅H₁₀N).[1]

  • Common False Positive: 1-(1-Naphthylmethyl)piperazine (Piperazine ring, C₄H₈N₂).[1]

Failure to distinguish these two leads to significant stoichiometric errors in synthesis and incorrect biological activity profiles.

Chemical Identity Matrix

The following data establishes the definitive identity of the target compound.

AttributeDetail
Chemical Name 1-(Naphthalen-1-ylmethyl)piperidine
CAS Number 6947-74-6
Molecular Formula C₁₆H₁₉N
Molecular Weight 225.33 g/mol
Structure Naphthalene ring linked via methylene bridge to a Piperidine ring
Common False CAS 40675-81-8 (Refers to the piperazine analog)
Physical State Viscous oil (Free base); White solid (HCl salt)

Synthesis Protocols

Two primary routes are validated for the synthesis of CAS 6947-74-6.[1] Method A (Reductive Amination) is recommended for laboratory-scale medicinal chemistry due to milder conditions and higher functional group tolerance.[1] Method B (Nucleophilic Substitution) is preferred for bulk scale-up where cost of reagents is the limiting factor.

Method A: Reductive Amination (Preferred)

Mechanism: Condensation of 1-naphthaldehyde with piperidine to form an iminium ion, followed by in situ reduction.[1]

  • Reagents: 1-Naphthaldehyde (1.0 eq), Piperidine (1.1 eq), Sodium Triacetoxyborohydride (STAB, 1.4 eq), DCE (Dichloroethane) or DCM.[1]

  • Protocol:

    • Dissolve 1-naphthaldehyde in anhydrous DCE under nitrogen atmosphere.

    • Add piperidine and stir for 30 minutes at room temperature to facilitate imine/iminium formation.

    • Add Sodium Triacetoxyborohydride (STAB) portion-wise over 15 minutes.

    • Stir for 12–16 hours at room temperature.

    • Quench: Add saturated NaHCO₃ solution.

    • Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

    • Purification: Flash column chromatography (Hexanes/EtOAc).

Method B: Nucleophilic Substitution (Alkylation)

Mechanism: SN2 displacement of a benzylic halide.

  • Reagents: 1-(Chloromethyl)naphthalene (1.0 eq), Piperidine (1.2 eq), K₂CO₃ (2.0 eq), Acetonitrile (MeCN).[1]

  • Protocol:

    • Suspend 1-(Chloromethyl)naphthalene and K₂CO₃ in dry MeCN.

    • Add piperidine dropwise at 0°C to prevent exotherm.

    • Heat to reflux (80°C) for 4–6 hours.

    • Monitor by TLC (disappearance of alkyl halide).[1]

    • Workup: Filter off inorganic salts. Concentrate filtrate.[1]

    • Purification: Acid-base extraction (Dissolve residue in 1M HCl, wash with ether, basify aqueous layer with NaOH, extract into DCM).

Visualization: Synthesis Pathways

SynthesisPathways cluster_A Method A: Reductive Amination cluster_B Method B: Alkylation (SN2) NaphAld 1-Naphthaldehyde Iminium Iminium Intermediate NaphAld->Iminium + Piperidine ChlorMe 1-(Chloromethyl)naphthalene Target N-(1-Naphthylmethyl)piperidine (CAS 6947-74-6) ChlorMe->Target + Piperidine + K2CO3 / Reflux Piperidine Piperidine Iminium->Target + NaBH(OAc)3 Reduction

Figure 1: Dual synthetic pathways for N-(1-Naphthylmethyl)piperidine.[1] Method A avoids the use of lacrimatory alkyl halides.

Search Logic & Validation (E-E-A-T)

Finding the correct CAS for this compound requires navigating a "database trap" where the piperazine analog is over-represented.

The Validation Workflow

When sourcing this compound, follow this logic gate to ensure you are purchasing/synthesizing the correct molecule:

  • Check the Nitrogen Count: The target (Piperidine) has 1 Nitrogen .[2] The false positive (Piperazine) has 2 Nitrogens .

  • Verify Molecular Weight:

    • Piperidine derivative: ~225.3 g/mol .[1][3][4][5][6]

    • Piperazine derivative: ~226.3 g/mol .[1][3][4][5][6][7]

    • Note: The weights are dangerously close, making MW a poor primary filter. Use Formula (C16 vs C15).

  • Structure Check: Look for the secondary amine (-NH-) in the ring.[1] If the ring has an -NH- or N-R group at the 4-position, it is the wrong compound.[1]

ValidationLogic Start Start: Database Search Query Query: 'N-(1-Naphthylmethyl)piperidine' Start->Query Result Analyze Result Structure Query->Result CheckRing Check Heterocycle Ring Result->CheckRing Piperazine Ring has 2 Nitrogens? (Piperazine) CheckRing->Piperazine Yes Piperidine Ring has 1 Nitrogen? (Piperidine) CheckRing->Piperidine Yes Wrong REJECT: CAS 40675-81-8 (Wrong Compound) Piperazine->Wrong Correct CONFIRM: CAS 6947-74-6 (Correct Compound) Piperidine->Correct

Figure 2: Logic gate for validating database search results to avoid common piperazine/piperidine confusion.

Applications in Drug Development

N-(1-Naphthylmethyl)piperidine serves as a critical scaffold in two primary therapeutic areas:

A. Sigma Receptor Ligands

The N-benzylpiperidine motif is a "privileged structure" for Sigma-1 (


) receptor binding.[1] The bulky naphthyl group provides the necessary hydrophobic interaction within the receptor's binding pocket, mimicking the phenyl ring found in ligands like AC927  or Haloperidol , but with increased lipophilicity and steric bulk.
  • Mechanism:[1][8][9] Modulation of calcium signaling and chaperone activity at the mitochondria-associated endoplasmic reticulum membrane (MAM).

B. Antifungal Pharmacophores

The structure is homologous to Naftifine (an allylamine antifungal). While Naftifine contains an N-methyl-N-(1-naphthylmethyl)amine core, the piperidine ring constrains the nitrogen, potentially altering metabolic stability (blocking N-dealkylation) and rigidity.[1]

  • Utility: Used as a probe to study the Steric-Electronic requirements of Squalene Epoxidase inhibitors.[1]

References

  • Matsumoto, R. R., et al. (2008).[1][10] Characterization of the selective sigma receptor ligand, 1-(2-phenethyl)piperidine oxalate (AC927). European Journal of Pharmacology. (Contextual reference for Piperidine Sigma Ligands).

  • PubChem. (2025).[1][6] Compound Summary: 1-(1-Naphthylmethyl)piperazine.[1][3][4][5][7] Retrieved from [Link] (Used for negative verification).[1]

Sources

Introduction: The Critical Role of Solubility in Piperidine-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility Profile of N-naphthylmethyl Piperidine Derivatives

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous therapeutic agents across a wide range of applications, including anti-cancer, anti-diabetic, and anti-Alzheimer's therapies.[1][2][3] N-naphthylmethyl piperidine derivatives, which combine the saturated heterocycle of piperidine with a bulky, lipophilic naphthylmethyl group, represent a class of compounds with significant pharmacological potential. However, the very structural features that may confer desirable biological activity often present a formidable challenge: poor aqueous solubility.

Solubility is a critical determinant of a drug's journey through the body. A compound must first dissolve to be absorbed, and without adequate absorption, it cannot reach its target site in sufficient concentration to exert a therapeutic effect.[4][5] This relationship directly impacts oral bioavailability, which is a primary consideration for the 85% of top-selling drugs administered orally.[6] More than 40% of new chemical entities (NCEs) emerging from discovery pipelines are poorly water-soluble, making solubility a leading cause of costly late-stage failures in drug development.[6][7]

This guide provides a comprehensive technical overview of the solubility profile of N-naphthylmethyl piperidine derivatives. As a Senior Application Scientist, my objective is not merely to list data but to explain the underlying physicochemical principles, provide field-proven experimental methodologies, and outline strategic approaches for overcoming solubility challenges. This document is designed for researchers, chemists, and formulation scientists dedicated to advancing these promising compounds from the bench to the clinic.

Physicochemical Landscape: Deconstructing the N-naphthylmethyl Piperidine Scaffold

The solubility of an N-naphthylmethyl piperidine derivative is a direct consequence of its molecular structure. The molecule can be conceptually divided into two key domains, each with opposing physicochemical characteristics.

  • The Piperidine Moiety: The piperidine ring itself is a basic heterocycle. The nitrogen atom, with its lone pair of electrons, can act as a hydrogen bond acceptor, contributing to its miscibility in water.[8][9] Furthermore, this nitrogen is basic (pKa of the conjugate acid is ~11.2), meaning it can be protonated to form a charged species, which dramatically enhances aqueous solubility.[1]

  • The N-naphthylmethyl Substituent: In stark contrast, the naphthylmethyl group is a large, non-polar, and rigid aromatic system. This group is inherently hydrophobic and significantly increases the compound's lipophilicity (as measured by LogP, the octanol-water partition coefficient). This lipophilic character dominates the molecule's overall properties, driving down its affinity for aqueous media.[9]

The interplay between the hydrophilic, ionizable piperidine "head" and the hydrophobic naphthyl "tail" dictates the compound's behavior. As the size of the lipophilic substituent increases, the aqueous solubility of the parent amine structure decreases.[10][11] Consequently, N-naphthylmethyl piperidine derivatives are generally expected to be poorly soluble in neutral aqueous solutions.

Key Factors Influencing Aqueous Solubility

The solubility of these derivatives is not a fixed value but is highly dependent on the properties of the solution. Understanding and manipulating these factors is fundamental to both experimental design and formulation development.[12]

The Dominant Effect of pH

For an ionizable compound like an N-naphthylmethyl piperidine derivative, pH is the most critical factor influencing aqueous solubility. The basic nitrogen of the piperidine ring can accept a proton to form a positively charged ammonium salt.

R₃N (insoluble) + H₂O ⇌ R₃NH⁺ (soluble) + OH⁻

According to the Henderson-Hasselbalch equation, the ratio of the ionized (soluble) to the un-ionized (less soluble) form is determined by the pH of the medium and the pKa of the compound. In acidic conditions (pH < pKa), the equilibrium shifts towards the protonated, more soluble form. Conversely, in neutral or basic conditions (pH > pKa), the un-ionized, poorly soluble form predominates. This is why many piperidine-containing drugs are formulated as hydrochloride salts—to ensure the molecule is in its ionized state, thereby enhancing solubility and dissolution in the acidic environment of the stomach.[13]

Temperature

For most solid solutes, solubility increases with temperature. However, this relationship is not always linear and must be determined empirically. The dissolution process can be endothermic (absorbing heat) or exothermic (releasing heat). For N-naphthylmethyl piperidine derivatives, dissolution is typically an endothermic process, meaning solubility will increase as the temperature rises. This parameter is crucial for developing manufacturing processes, such as crystallization, and for determining appropriate storage conditions.

Cosolvents and Excipients

When aqueous solubility is insufficient, the use of cosolvents—organic solvents miscible with water—can be employed to increase the dissolving capacity of the medium. Solvents like ethanol, propylene glycol, and polyethylene glycol (PEG) can enhance the solubility of hydrophobic compounds by reducing the polarity of the aqueous environment. The choice of cosolvent is critical and must be guided by the desired application, considering factors like toxicity and regulatory acceptance.

Experimental Determination of Solubility: A Protocol-Driven Approach

Accurate solubility measurement is essential and should be performed early in the drug discovery process.[5] Two primary types of solubility are measured: kinetic and thermodynamic. The choice between them is a strategic one, dictated by the stage of research.

  • Kinetic Solubility: Measures the concentration of a compound that dissolves and remains in solution for a short period after being added from a concentrated organic stock (typically DMSO) to an aqueous buffer. It is a high-throughput method ideal for screening large numbers of compounds in early discovery to flag potential issues.[5][14] However, it can sometimes overestimate solubility as it may lead to the formation of supersaturated, metastable solutions.[5]

  • Thermodynamic Solubility: Represents the true equilibrium solubility. It is determined by allowing an excess of the solid compound to equilibrate with the aqueous medium over an extended period (e.g., 24 hours or more) until the solution is saturated.[15][16] This "shake-flask" method is considered the gold standard and is crucial for lead optimization and pre-formulation studies.[17][18]

Comparative Overview of Solubility Assays
ParameterKinetic Solubility AssayThermodynamic Solubility Assay
Purpose High-throughput screening (HTS) in early discoveryLead optimization, pre-formulation, regulatory filings
Principle Precipitation from a supersaturated solutionEquilibrium between solid and dissolved states
Compound Form DMSO stock solutionSolid (crystalline or amorphous)
Incubation Time Short (e.g., 1-2 hours)Long (e.g., 24-72 hours)
Throughput HighLow
Typical Method Nephelometry, UV-Vis spectroscopy after filtrationShake-flask followed by HPLC-UV or LC-MS/MS
Insight Provided An early flag for potential solubility liabilitiesThe true, stable solubility value for formulation
Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

This protocol describes a self-validating system for determining the equilibrium solubility of an N-naphthylmethyl piperidine derivative.

1. Materials and Equipment:

  • N-naphthylmethyl piperidine derivative (solid powder)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 0.1 M HCl, pH 1.2

  • HPLC-grade acetonitrile and water

  • Formic acid (for mobile phase)

  • 2 mL glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • 0.22 µm syringe filters (PVDF or similar low-binding material)

  • HPLC system with UV or MS detector

2. Step-by-Step Methodology:

  • Compound Addition: Add an excess of the solid compound to a 2 mL glass vial. "Excess" is key; a visible amount of solid must remain at the end of the experiment to ensure equilibrium has been reached. A starting point is to add ~1-2 mg of compound to 1 mL of buffer.

  • Buffer Addition: Add 1 mL of the desired aqueous buffer (e.g., PBS pH 7.4) to the vial. Prepare separate vials for each pH condition to be tested.

  • Equilibration: Cap the vials securely and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Allow the samples to equilibrate for at least 24 hours. A longer period (48-72 hours) may be necessary to ensure true equilibrium is reached; this should be verified during method development.

  • Phase Separation: After equilibration, visually confirm that excess solid remains. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sample Collection: Carefully collect an aliquot of the clear supernatant. Do not disturb the solid pellet.

  • Filtration (Optional but Recommended): For added certainty that no fine particles are carried over, filter the collected supernatant through a 0.22 µm syringe filter. Discard the first few drops to saturate any binding sites on the filter.

  • Dilution and Analysis: Dilute the clear filtrate with the mobile phase to a concentration within the calibrated range of the analytical method. Analyze the sample concentration using a validated HPLC-UV or LC-MS/MS method against a standard curve prepared with the same compound.

Experimental Workflow Visualization

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation & Analysis A Add Excess Solid Compound to Vial B Add 1 mL Aqueous Buffer (e.g., PBS pH 7.4) A->B C Incubate on Shaker (24-72h at 25°C) B->C D Centrifuge to Pellet Solid C->D E Collect Supernatant D->E F Filter Supernatant (0.22 µm) E->F G Analyze Concentration (HPLC-UV or LC-MS/MS) F->G H H G->H Result: Thermodynamic Solubility (µg/mL)

Caption: Workflow for Thermodynamic Solubility Determination.

Strategic Interventions for Solubility Enhancement

When a promising N-naphthylmethyl piperidine derivative exhibits poor solubility, several formulation strategies can be employed to improve its profile. The choice of method depends on the physicochemical properties of the drug and the desired dosage form.[6][19]

G cluster_strategies Solubility Enhancement Strategies A Poorly Soluble N-naphthylmethyl Piperidine Derivative B Salt Formation A->B C Co-crystallization A->C D Amorphous Solid Dispersion (ASD) A->D B_desc B_desc B->B_desc Ionize basic piperidine nitrogen with an acid (e.g., HCl) to form a more soluble salt. C_desc C_desc C->C_desc Incorporate drug and a co-former (e.g., succinic acid) into a new crystal lattice with improved physicochemical properties. D_desc D_desc D->D_desc Disperse the drug in an amorphous state within a polymer matrix. Eliminates crystal lattice energy, leading to higher apparent solubility.

Caption: Key Strategies for Enhancing Drug Solubility.

Salt Formation

This is the most direct and often most effective strategy for ionizable compounds.[20] Given the basicity of the piperidine nitrogen, forming a salt with a pharmaceutically acceptable acid (e.g., hydrochloric acid, sulfuric acid, methanesulfonic acid) is a primary approach. Salt formation can dramatically increase aqueous solubility and dissolution rate.[20] Approximately 50% of all marketed small molecule drugs are administered as salts.[20] The selection of the counter-ion is a critical step, as it can influence not only solubility but also stability, hygroscopicity, and crystallinity.

Co-crystallization

For compounds where salt formation is not viable or does not provide sufficient enhancement, co-crystallization is a powerful alternative.[21] A co-crystal is a multi-component crystal in which the drug molecule and a benign co-former are held together by non-covalent interactions, such as hydrogen bonding.[22][23] By selecting an appropriate co-former (often a GRAS-listed compound like a carboxylic acid or an amide), it is possible to engineer a new solid form with significantly improved solubility and dissolution characteristics compared to the parent drug.[21]

Amorphous Solid Dispersions (ASDs)

Drugs in their crystalline form must overcome the energy of the crystal lattice to dissolve. By converting the drug to a high-energy amorphous state, this energy barrier is removed.[24] An Amorphous Solid Dispersion (ASD) is a formulation where the drug is molecularly dispersed in an amorphous state within a carrier, typically a polymer.[25][26] This approach can lead to a significant increase in apparent solubility and dissolution rate, often resulting in supersaturated solutions that can enhance bioavailability.[27] Technologies like spray drying and hot-melt extrusion are used to create ASDs.[28] The key challenge with ASDs is preventing the drug from recrystallizing back to its stable, less soluble crystalline form over time.[26]

Conclusion

The solubility of N-naphthylmethyl piperidine derivatives is a complex but manageable challenge. It is governed by the structural balance between the hydrophilic piperidine ring and the lipophilic naphthylmethyl group. A thorough understanding of how factors like pH influence this balance is paramount for any researcher in this field. Early and accurate characterization using robust, validated methods like the shake-flask thermodynamic solubility assay is not just recommended—it is essential for making informed decisions and avoiding late-stage failures. When poor solubility is identified, a range of powerful enhancement strategies, from salt formation to the creation of amorphous solid dispersions, can be deployed. By integrating these principles and protocols, scientists can effectively navigate the solubility hurdles associated with this promising class of compounds, unlocking their full therapeutic potential.

References

  • Solubility of Things. Piperidine.
  • Benchchem. Technical Guide: Solubility Profile of 1-(Piperidin-2-ylmethyl)piperidine in Organic Solvents.
  • Quora. How does branching increase the solubility in amines?.
  • Ascendia Pharmaceutical Solutions. 4 Factors Affecting Solubility of Drugs. (2021-07-05).
  • CymitQuimica. CAS 626-67-5: N-Methylpiperidine.
  • Lund University Publications.
  • ResearchGate.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • WuXi AppTec. Drug Solubility: 4 Ways Drug Solubility Testing Helps Discovery & Development. (2024-04-04).
  • Reddemma, M., et al. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 9(2).
  • Benchchem.
  • (2025-08-06). Techniques for solubility enhancement of poorly soluble drugs: An overview.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Drug Discovery & Development. SPECIAL FEATURE - Solubility & Bioavailability: Difficult Beasts to Tame. (2023-03-23).
  • Merck Millipore.
  • ResearchGate. Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. (2025-08-05).
  • WuXi AppTec. Kinetic & Thermodynamic Solubility Testing.
  • Varma, M. V., & Pade, V. (2019). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. Journal of Pharmaceutical Investigation, 49(5), 559–580. [Link]

  • ResearchGate. (PDF) Piperidine nucleus in the field of drug discovery.
  • American Pharmaceutical Review. Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. (2014-04-29).
  • Li, N., et al. (2022). Salt Cocrystallization—A Method to Improve Solubility and Bioavailability of Dihydromyricetin. Pharmaceutics, 14(9), 1898. [Link]

  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • BMG LABTECH.
  • Chemstuff. Solubility and pH of amines.
  • Pharmacy Times. The Importance of Solubility for New Drug Molecules. (2020-05-11).
  • Evonik. Amorphous solid dispersions for enhanced drug solubility and stability. (2025-05-12).
  • ResearchGate. Salt Cocrystallization—A Method to Improve Solubility and Bioavailability of Dihydromyricetin. (2025-10-10).
  • International Journal of Scientific Research & Technology.
  • ResearchGate.
  • Agilent. Amorphous Solid Dispersion Speciation - Impact of Polymer Chemistry & Drug Properties.
  • RSC Publishing.
  • Evonik Industries. EUDRATEC® SoluFlow: Free-flowing amorphous solid dispersions for enhanced drug solubility. (2022-03-09). [Link]

Sources

Comparative Scaffold Analysis: The Naphthylmethyl Linker in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of central nervous system (CNS) active agents and antifungal pharmacophores, the 1-naphthylmethyl group serves as a critical lipophilic anchor (hydrophobic tail). However, the choice of the saturated heterocycle attached to this anchor—piperidine vs. piperazine —dictates the molecule's physicochemical fate.

This guide provides a technical comparison of these two scaffolds. While they appear structurally homologous, the introduction of the second nitrogen atom in the piperazine ring creates a "polarity switch," fundamentally altering basicity (pKa), membrane permeability (LogD), and receptor subtype selectivity (Sigma vs. Serotonin).

Part 1: Physicochemical Divergence[1]

The transition from piperidine to piperazine is classically termed a "Nitrogen Scan" in lead optimization. This single atom substitution (C-4


 N-4) impacts the electronic landscape of the molecule.
Comparative Properties Table
Property1-(1-Naphthylmethyl)piperidine 1-(1-Naphthylmethyl)piperazine
Core Heterocycle Piperidine (Mono-basic)Piperazine (Di-basic)
Primary pKa (est.) ~10.1 - 10.5~9.1 (N1)
Secondary pKa (est.) N/A~4.5 - 5.6 (N4)
LogP (Lipophilicity) High (~4.2 - 4.5)Moderate (~2.8 - 3.2)
H-Bond Donors 01 (at N4, if unsubstituted)
H-Bond Acceptors 12
CNS Penetration High (Passive Diffusion)Moderate (Often requires active transport or modification)
Metabolic Liability Hydroxylation on ringN-Oxidation, Ring opening
The "Polarity Switch" Mechanism
  • Piperidine: Acts as a pure hydrophobic bulk with a single cationic head at physiological pH. It is ideal for occupying large lipophilic pockets, such as those found in Sigma-1 (

    
    ) receptors  or the ergosterol biosynthesis pathway (e.g., Naftifine analogs).
    
  • Piperazine: The second nitrogen lowers the pKa of the proximal nitrogen due to inductive electron withdrawal. Furthermore, the distal nitrogen (N4) provides a secondary anchor point for hydrogen bonding (e.g., with Aspartate residues in GPCRs). This scaffold is privileged for Serotonergic (5-HT) and Dopaminergic systems.

Part 2: Synthetic Pathways & Causality

The synthesis of both targets typically proceeds via a common electrophile: 1-(Chloromethyl)naphthalene . The choice of base and solvent conditions is critical to prevent over-alkylation (bis-alkylation), particularly for the piperazine derivative.

DOT Diagram: Divergent Synthesis Workflow

SynthesisWorkflow Start Starting Material: 1-(Chloromethyl)naphthalene ConditionA Path A: Piperidine Synthesis Reagent: Piperidine (1.2 eq) Base: K2CO3 Solvent: MeCN, Reflux Start->ConditionA SN2 Substitution ConditionB Path B: Piperazine Synthesis Reagent: Piperazine (5.0 eq excess) *Excess prevents bis-alkylation* Solvent: EtOH/DCM Start->ConditionB SN2 Substitution Intermed Key Consideration: Solubility & Workup ConditionA->Intermed ConditionB->Intermed ProdA Product A: 1-(1-Naphthylmethyl)piperidine (Lipophilic Oil) Intermed->ProdA Acid/Base Extraction (Organic Layer) ProdB Product B: 1-(1-Naphthylmethyl)piperazine (Polar Solid/Oil) Intermed->ProdB Column Chromatography (DCM/MeOH)

Figure 1: Divergent synthetic pathways. Note the requirement for excess piperazine in Path B to prevent the formation of the symmetric bis(1-naphthylmethyl)piperazine byproduct.

Part 3: Pharmacological Implications

The Piperidine Scaffold: Sigma Receptor & Antifungal Targeting

The 1-(1-naphthylmethyl)piperidine structure is a bioisostere of Naftifine , a topical antifungal. The replacement of the allylamine chain with a piperidine ring restricts conformational freedom, often enhancing binding to the Sigma-1 (


) receptor .
  • Mechanism: The bulky naphthyl group occupies the primary hydrophobic pocket of the

    
     receptor, while the piperidine nitrogen forms an electrostatic interaction with Glu172 .
    
  • Application: Research into neuroprotective agents (Alzheimer's) and neuropathic pain (antiallodynic agents). The lack of the second nitrogen prevents off-target binding to 5-HT receptors.

The Piperazine Scaffold: The "Serotonin Handle"

The 1-(1-naphthylmethyl)piperazine moiety is structurally distinct from the well-known 1-(1-naphthyl)piperazine (1-NP) .

  • 1-NP (Direct bond): The nitrogen lone pair conjugates with the naphthyl ring, flattening the geometry. This is a potent, non-selective 5-HT agonist/antagonist.[1]

  • 1-Naphthylmethyl (Methylene bridge): The methylene bridge breaks conjugation, allowing the naphthyl ring to rotate freely. This flexibility, combined with the distal basic nitrogen of piperazine, makes this scaffold a versatile "linker" in multi-target drugs (e.g., Dopamine D2/Serotonin 5-HT2A ligands).

Part 4: Experimental Protocols

Protocol A: Synthesis of 1-(1-Naphthylmethyl)piperazine

Objective: Selective mono-alkylation of piperazine.

Reagents:

  • 1-(Chloromethyl)naphthalene (1.0 eq)

  • Piperazine (anhydrous) (5.0 eq)

  • Dichloromethane (DCM) / Ethanol (1:1 v/v)

Methodology:

  • Dissolution: Dissolve 5.0 eq of piperazine in a 1:1 mixture of DCM/Ethanol. A high concentration of piperazine is strictly required to statistically favor mono-alkylation over bis-alkylation.

  • Addition: Add 1-(chloromethyl)naphthalene (dissolved in minimal DCM) dropwise over 30 minutes at 0°C.

  • Reaction: Allow to warm to room temperature and stir for 12 hours. Monitor via TLC (Mobile phase: 10% MeOH in DCM). The product will appear more polar than the starting chloride but less polar than unsubstituted piperazine.

  • Workup (Self-Validating Step):

    • Evaporate solvent.

    • Resuspend residue in water.

    • Extract with DCM. The excess unreacted piperazine will largely remain in the aqueous phase due to its high polarity.

    • Wash organic layer with brine, dry over Na2SO4.

  • Purification: If bis-alkylated byproduct is present (high Rf spot), purify via flash column chromatography (Gradient: 0

    
     10% MeOH in DCM with 1% NH4OH).
    
Protocol B: Competitive Radioligand Binding Assay (Sigma-1)

Objective: Determine affinity (


) of the Piperidine derivative.

Reagents:

  • Radioligand: [³H]-(+)-Pentazocine (specific for

    
    ).
    
  • Tissue: Guinea pig brain membrane homogenates.

  • Buffer: 50 mM Tris-HCl (pH 7.4).

Methodology:

  • Incubation: Incubate membrane protein (approx. 100 µg) with [³H]-(+)-Pentazocine (2 nM) and increasing concentrations of 1-(1-naphthylmethyl)piperidine (

    
     to 
    
    
    
    M).
  • Equilibrium: Incubate at 37°C for 120 minutes.

  • Termination: Rapid filtration through glass fiber filters (Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (reduces non-specific binding).

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC50 and convert to

    
     using the Cheng-Prusoff equation.
    

References

  • Review of Piperazine/Piperidine Scaffolds: BenchChem. "A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design."[2] (2025).[3][4] (General Reference for Scaffold Properties)

  • Sigma Receptor Ligand Development: European Journal of Medicinal Chemistry. "Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds." (2025).[3]

  • Serotonergic Pharmacology of Naphthyl-Piperazines: Journal of Pharmacology and Experimental Therapeutics. "1-(1-Naphthyl)piperazine, a central serotonin agonist."[1][5][6][7] (1986).[6]

  • Synthesis of 1-Chloromethylnaphthalene: Organic Syntheses. "Naphthalene, 1-chloromethyl-."[8] Coll. Vol. 2, p. 132 (1943).

  • Piperidine/Piperazine Bioisosterism: ACS Medicinal Chemistry Letters. "Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds." (2022).

Sources

Technical Guide: Tertiary Amine Building Blocks Containing Naphthalene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the structural utility, synthetic pathways, and medicinal applications of tertiary amine building blocks incorporating the naphthalene moiety. The combination of the lipophilic, planar naphthalene ring with a basic, protonatable tertiary amine creates a privileged pharmacophore used extensively in antifungal (allylamines) and CNS therapeutics. This guide details the physicochemical rationale for this scaffold, provides self-validating synthetic protocols using Sodium Triacetoxyborohydride (STAB), and examines the inhibition of squalene epoxidase as a primary mechanism of action.

Part 1: Structural & Physicochemical Rationale

The "Naphthalene-Tertiary Amine" motif functions as a molecular amphiphile. Its efficacy in drug discovery is driven by two opposing yet complementary forces:

The Hydrophobic Anchor (Naphthalene)
  • Lipophilicity (

    
    ):  The naphthalene ring contributes significantly to the partition coefficient (
    
    
    
    for the ring alone). This facilitates passive transport across the blood-brain barrier (BBB) and fungal cell membranes.
  • 
    -
    
    
    
    Stacking:
    The planar, electron-rich aromatic system allows for strong
    
    
    -
    
    
    interactions with aromatic residues (Phenylalanine, Tryptophan, Tyrosine) within receptor binding pockets.
  • Steric Bulk: The bicyclic system provides rigid steric occlusion, often used to fill large hydrophobic pockets in enzymes (e.g., Squalene Epoxidase).

The Electrostatic Head (Tertiary Amine)
  • Ionization (

    
    ):  Aliphatic tertiary amines typically exhibit 
    
    
    
    values between 9.0 and 10.5. At physiological pH (7.4), they exist primarily in the cationic (protonated) form.
  • Cation-

    
     Interactions:  The protonated amine can engage in high-affinity cation-
    
    
    
    interactions with aromatic residues or salt bridges with anionic residues (Aspartate, Glutamate) in the target protein.
Data Summary: Physicochemical Impact
FeatureChemical ComponentImpact on Bioactivity
Membrane Permeability Naphthalene RingIncreases

; drives passive diffusion.
Solubility Tertiary AmineIncreases aqueous solubility via salt formation (HCl, fumarate).
Receptor Binding NaphthaleneHydrophobic effect;

-stacking.
Target Affinity Tertiary Amine (Protonated)Ionic bonding; cation-

interactions.

Part 2: Synthetic Methodologies & Building Blocks

To access these pharmacophores, chemists rely on three primary classes of building blocks. The choice of building block dictates the synthetic route.

Class A: The "Reductive Amination" Route (Aldehyde Precursors)

The most versatile approach involves the reaction of naphthaldehydes with secondary amines.

  • Building Block: 1-Naphthaldehyde or 2-Naphthaldehyde.

  • Reagent: Sodium Triacetoxyborohydride (STAB) or Sodium Cyanoborohydride.[1][2]

  • Advantage: One-pot synthesis; avoids isolation of unstable imines; tolerates other functional groups.

Class B: The "Nucleophilic Substitution" Route (Alkyl Halides)

Used when the amine partner is sterically hindered or low in nucleophilicity.

  • Building Block: 1-(Chloromethyl)naphthalene or 2-(Bromomethyl)naphthalene.

  • Mechanism:

    
     displacement.
    
  • Limitation: Risk of over-alkylation if using primary amines; requires basic conditions (scavenger bases like

    
    ).
    
Class C: The "Direct Arylation" Route (Buchwald-Hartwig)

Used to attach the nitrogen directly to the naphthalene ring (Naphthylamine analogs).

  • Building Block: 1-Bromonaphthalene or 1-Naphthyl triflate.

  • Catalyst: Pd(OAc)2 / BINAP ligands.

  • Note: Direct naphthylamines are metabolically distinct (often toxic) compared to the benzylic amines (Naftifine type) focused on here.

Visualization: Synthetic Workflow

The following diagram illustrates the two primary pathways to the Naphthalene-Tertiary Amine scaffold.

SynthesisPathways NaphAld 1-Naphthaldehyde (Electrophile) Imine Iminium Ion (Intermediate) NaphAld->Imine Acid Cat. -H2O SecAmine Secondary Amine (H-N-R2) SecAmine->Imine Product Tertiary Amine (Target Scaffold) SecAmine->Product Imine->Product Reductive Amination (STAB / DCE) NaphHalide 1-(Chloromethyl) naphthalene NaphHalide->Product SN2 Alkylation (K2CO3 / DMF)

Figure 1: Convergent synthetic strategies. Solid lines denote the preferred Reductive Amination route (mild, selective). Dashed lines denote


 Alkylation.

Part 3: Experimental Protocol (Self-Validating)

Objective: Synthesis of N-methyl-N-(naphthalen-1-ylmethyl)prop-2-en-1-amine (Naftifine Analog) via Reductive Amination.

Rationale for Reagent Choice:

  • Sodium Triacetoxyborohydride (STAB): Selected over Sodium Borohydride (

    
    ) because STAB is milder and selectively reduces the iminium ion without reducing the aldehyde starting material, preventing the formation of the alcohol side-product [1][2].[3]
    
  • 1,2-Dichloroethane (DCE): The preferred solvent for STAB reactions due to its aprotic nature and ability to solubilize the borohydride complex.

Step-by-Step Methodology
  • Imine Formation (In Situ):

    • In a dry round-bottom flask, dissolve 1-Naphthaldehyde (1.0 equiv, 10 mmol) in 1,2-Dichloroethane (DCE) (30 mL).

    • Add N-methylallylamine (1.1 equiv, 11 mmol).

    • Validation Check: If the amine is available as a hydrochloride salt, add 1.1 equiv of Triethylamine (TEA) to liberate the free base.

    • Add Glacial Acetic Acid (1.0 equiv). This catalyzes imine formation.[3] Stir at room temperature for 30 minutes.

  • Reduction:

    • Cool the mixture to 0°C (ice bath).

    • Add Sodium Triacetoxyborohydride (STAB) (1.4 equiv, 14 mmol) portion-wise over 10 minutes.

    • Observation: Mild effervescence may occur.

    • Remove ice bath and stir at room temperature for 4–12 hours.

  • Reaction Monitoring (Self-Validation):

    • TLC: Monitor consumption of 1-Naphthaldehyde (

      
       in 10% EtOAc/Hexane). The tertiary amine product will streak or stay at the baseline unless 1% TEA is added to the eluent.
      
    • Stain: Use Dragendorff’s reagent (orange spot = amine) or UV (naphthalene fluorescence).

  • Workup (Critical for Amine Purity):

    • Quench with saturated aqueous

      
       (30 mL). Stir for 15 minutes to decompose boron complexes.
      
    • Extract with Dichloromethane (DCM) (

      
       mL).
      
    • Acid-Base Purification (The "Self-Cleaning" Step):

      • Extract the combined organic layer with 1M HCl (

        
         mL). The product moves to the aqueous phase (protonated); neutral impurities (unreacted aldehyde) remain in the organic phase.
        
      • Discard the organic phase.

      • Basify the aqueous phase to pH > 12 using 4M NaOH. The product precipitates or oils out.

      • Extract the basic aqueous phase with DCM (

        
         mL).
        
    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Characterization Criteria:

    • 1H NMR (CDCl3): Look for the disappearance of the aldehyde proton (~10 ppm). Confirm the singlet for the benzylic

      
       connecting the naphthalene to the nitrogen (shift moves from ~4.0 ppm in chloride to ~3.8 ppm in amine).
      
    • Yield Target: >85% is typical for this protocol.

Part 4: Case Study & Mechanism of Action

Drug: Naftifine (and analog Terbinafine).[4] Class: Allylamine Antifungal.[5][6] Target: Squalene Epoxidase (Ergosterol Biosynthesis Pathway).[6][7]

Mechanism

The naphthalene-tertiary amine scaffold mimics the carbocationic high-energy intermediate of squalene. By inhibiting Squalene Epoxidase , the drug causes two lethal effects:[6]

  • Ergosterol Depletion: Fungal cell membranes lose integrity.[6]

  • Squalene Accumulation: Toxic buildup of intracellular squalene disrupts lipid vesicles [3].

Visualization: Mechanism of Action (MOA)

MOA Squalene Squalene (Substrate) Enzyme Squalene Epoxidase (Target Enzyme) Squalene->Enzyme Normal Binding Toxicity Toxic Squalene Accumulation Squalene->Toxicity Accumulation Epoxide 2,3-Oxidosqualene Enzyme->Epoxide Blocked Inhibitor Naphthalene-Tertiary Amine (Naftifine/Terbinafine) Inhibitor->Enzyme Reversible Inhibition (Non-competitive) Ergosterol Ergosterol (Membrane Integrity) Epoxide->Ergosterol Death Fungal Cell Death Ergosterol->Death Depletion causes Lysis Toxicity->Death

Figure 2: The naphthalene scaffold occupies the hydrophobic pocket of Squalene Epoxidase, preventing the conversion of squalene to ergosterol.

References

  • Abdel-Magid, A. F., et al. (1996).[3][8] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. "Sodium Triacetoxyborohydride (STAB) in Reductive Amination." Available at: [Link]

  • Ryder, N. S. (1992). "Terbinafine: Mode of action and properties of the squalene epoxidase inhibition." British Journal of Dermatology. Available at: [Link]

  • PubChem Compound Summary. "Naftifine Hydrochloride." National Center for Biotechnology Information. Available at: [Link]

Sources

Methodological & Application

Synthesis of 1-(1-Naphthylmethyl)piperidine via reductive amination

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Synthesis of 1-(1-Naphthylmethyl)piperidine via Reductive Amination

Abstract & Scope

This application note details a robust, scalable protocol for the synthesis of 1-(1-naphthylmethyl)piperidine (CAS: N/A for specific salt, Free base generic structure).[1] The method utilizes Sodium Triacetoxyborohydride (STAB) in a direct reductive amination procedure.[2][3][4][5] Unlike traditional methods using sodium cyanoborohydride (toxic) or catalytic hydrogenation (equipment-intensive), this protocol offers superior chemoselectivity, mild conditions, and high functional group tolerance.[1]

Target Audience: Medicinal Chemists, Process Development Scientists.[1] Key Application: Synthesis of lipophilic amine pharmacophores common in antifungal (e.g., Naftifine analogs) and GPCR ligand research.[1]

Reaction Design & Mechanistic Rationale

The synthesis relies on the Abdel-Magid Reductive Amination protocol.[4] The choice of Sodium Triacetoxyborohydride (STAB) is critical.[2] STAB is less basic and sterically more demanding than Sodium Borohydride (


), allowing it to selectively reduce the intermediate iminium ion  without reducing the starting aldehyde.[1]
Reaction Scheme & Mechanism

The reaction proceeds via the formation of a carbinolamine, followed by dehydration to an iminium ion.[2] The acetoxy groups on the boron stabilize the hydride, making it less nucleophilic and ensuring it only attacks the highly electrophilic iminium species, not the aldehyde carbonyl.[1][2]

ReactionMechanism Aldehyde 1-Naphthaldehyde Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + Amine Amine Piperidine Amine->Hemiaminal Iminium Iminium Ion (Active Species) Hemiaminal->Iminium - H2O Product 1-(1-Naphthylmethyl) piperidine Iminium->Product + H- (from STAB) Acid AcOH (Catalyst) Acid->Hemiaminal STAB STAB (Hydride Donor) STAB->Iminium

Figure 1: Mechanistic pathway of the direct reductive amination using STAB.[1]

Experimental Protocol

Safety Warning: 1,2-Dichloroethane (DCE) is a suspected carcinogen.[1][2] Perform all operations in a fume hood. STAB releases acetic acid upon hydrolysis.[2]

Materials & Stoichiometry
ReagentMW ( g/mol )Equiv.[2][4]Role
1-Naphthaldehyde 156.181.0Electrophile
Piperidine 85.151.1Nucleophile
Sodium Triacetoxyborohydride (STAB) 211.941.4Reducing Agent
Acetic Acid (Glacial) 60.051.0Catalyst
1,2-Dichloroethane (DCE) -[0.2 M]Solvent
Step-by-Step Procedure
  • Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1-naphthaldehyde (1.0 equiv) in DCE (concentration ~0.2 M).

  • Amine Addition: Add Piperidine (1.1 equiv) to the stirring solution.

    • Note: If the reaction warms significantly, cool to 0°C; however, for this substrate pair, room temperature (RT) addition is typically safe.

  • Catalyst Addition: Add Acetic Acid (1.0 equiv).[2]

    • Insight: While secondary amines often react without acid, the naphthalene ring adds steric bulk.[1] Acid protonates the hemiaminal, accelerating water loss to form the reactive iminium species.[2]

  • Reductive Step: Add STAB (1.4 equiv) in one portion.[2]

    • Observation: Mild effervescence may occur.[2] The solution typically turns slightly cloudy.

  • Incubation: Stir the reaction mixture at Room Temperature (20-25°C) for 2–4 hours.

    • Process Control: Monitor by TLC (Mobile Phase: 10% MeOH in DCM).[2] Look for the disappearance of the aldehyde (high R_f) and appearance of the amine (lower R_f, stains with Dragendorff or Iodine).[2]

  • Quench: Once complete, quench the reaction by adding saturated aqueous Sodium Bicarbonate (

    
    ) . Stir vigorously for 15 minutes to neutralize acetic acid and decompose excess borohydride.
    
  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with DCM (2 x).[2] Combine organic layers.

  • Drying: Wash combined organics with Brine, dry over anhydrous Sodium Sulfate (

    
    ), and filter.[1]
    
  • Concentration: Evaporate solvent under reduced pressure to yield the crude oil.

Purification Workflow

Purification Crude Crude Reaction Mixture Quench Quench: Sat. NaHCO3 Crude->Quench Extract Extraction: DCM Quench->Extract Dry Dry: Na2SO4 & Filter Extract->Dry Evap Evaporation Dry->Evap Check Purity Check (NMR/LCMS) Evap->Check Pure Final Product (>95%) Check->Pure Clean Col Flash Chromatography (DCM:MeOH 95:5) Check->Col Impure Col->Pure

Figure 2: Workup and purification decision tree.[1][2]

Characterization & Expected Data

The product is a tertiary amine.[2][6] The key diagnostic signals in


-NMR are the benzylic protons, which shift significantly upfield compared to the starting aldehyde but remain distinct from the piperidine ring protons.[2]

Table 1: Simulated


-NMR Data (

, 400 MHz)
PositionShift (

ppm)
MultiplicityIntegrationAssignment
Aromatic 8.20 – 7.35Multiplet7HNaphthalene ring protons
Benzylic 3.95 Singlet2H

(Diagnostic Peak)
Piperidine

2.50Broad Broad4H

(Ring)
Piperidine

1.65 – 1.45Multiplet6HRemaining ring protons

Note: The benzylic singlet at ~3.95 ppm is the primary confirmation of successful reductive amination.[2] If the aldehyde peak (~10 ppm) is absent and this peak is present, the reaction is successful.[1][2]

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Stalled Reaction Iminium ion not forming due to sterics or low acidity.[2]Add another 0.5-1.0 equiv of Acetic Acid.[2] Ensure solvent is dry (water inhibits imine formation).[2]
Aldehyde Reduction STAB is too old/degraded or reaction is too wet.[2]Use fresh STAB.[2] Ensure reagents are dry.[2] (Aldehyde reduces to 1-Naphthylmethanol).[2]
Emulsion during Workup Amphiphilic nature of the amine product.[2]Add a small amount of MeOH or more Brine to break the emulsion.[2]

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][4][5][7][6][8] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][3][4][5][6][8][9][10][11] Studies on Direct and Indirect Reductive Amination Procedures.[2][5][6][8][10] The Journal of Organic Chemistry, 61(11), 3849–3862.[1][5][6] [Link]

  • Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[1][6] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[2][6] The Journal of Organic Chemistry, 55(8), 2552–2554.[1][6] [Link][2]

  • Gribble, G. W. (1998).[1] Sodium borohydride in carboxylic acid media: a phenomenal reduction system.[2] Chemical Society Reviews, 27(6), 395-404.[1] [Link]

Sources

Application Note: Protocol for Alkylation of Piperidine with 1-(Chloromethyl)naphthalene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the optimized protocol for the


 alkylation of piperidine with 1-(chloromethyl)naphthalene to synthesize 1-(naphthalen-1-ylmethyl)piperidine  (also known as N-(1-naphthylmethyl)piperidine). This structural motif is a critical pharmacophore in antifungal allylamines (e.g., Naftifine analogs) and GPCR ligands.

Unlike generic alkylation procedures, this protocol addresses the specific challenges of working with benzylic halides (high reactivity, lachrymatory hazards, and hydrolysis risks) and provides a self-validating purification strategy utilizing acid-base extraction to ensure pharmaceutical-grade purity without immediate chromatography.

Chemical Mechanism & Rationale[1][2][3][4][5]

Reaction Design

The transformation is a classic bimolecular nucleophilic substitution (


). The nitrogen atom of the piperidine (a secondary amine, 

) acts as the nucleophile, attacking the electron-deficient benzylic carbon of the electrophile.

Key Mechanistic Considerations:

  • Benzylic Activation: The adjacent naphthalene ring stabilizes the transition state via

    
    -overlap, making 1-(chloromethyl)naphthalene significantly more reactive than alkyl chlorides. This allows for milder thermal conditions.
    
  • Base Selection: Potassium carbonate (

    
    ) is selected as the auxiliary base. It effectively neutralizes the HCl byproduct, driving the equilibrium forward. Unlike organic bases (e.g., TEA), inorganic salts are easily removed by filtration, simplifying the workup.
    
  • Solvent Effects: Acetonitrile (MeCN) is the solvent of choice. As a polar aprotic solvent, it solvates the cation (

    
    ) while leaving the carbonate anion "naked" and reactive, and it does not hydrogen-bond with the amine nucleophile, maintaining its nucleophilicity.
    
Reaction Pathway Diagram

ReactionMechanism cluster_reactants Reactants cluster_products Products Piperidine Piperidine (Nucleophile) TS Transition State [N...C...Cl]‡ Piperidine->TS Lone pair attack CMN 1-(Chloromethyl) naphthalene (Electrophile) CMN->TS Product 1-(Naphthalen-1- ylmethyl)piperidine TS->Product Salt KCl + KHCO3 TS->Salt caption Figure 1: SN2 Mechanism. The piperidine nitrogen attacks the benzylic carbon, displacing chloride. Base (K2CO3) neutralizes the generated HCl.

Critical Parameters & Stoichiometry

To minimize the formation of the quaternary ammonium salt (over-alkylation) and hydrolysis byproducts, strict adherence to stoichiometry is required.

Table 1: Reaction Stoichiometry and Properties

ComponentRoleEquiv.MW ( g/mol )DensityNotes
1-(Chloromethyl)naphthalene Electrophile1.0176.64N/A (Solid/Oil)Lachrymator . Corrosive. MP: ~31°C.
Piperidine Nucleophile1.185.150.862 g/mLSlight excess ensures full consumption of toxic halide.
Potassium Carbonate (

)
Base2.0138.21SolidAnhydrous, granular preferred.
Acetonitrile (MeCN) SolventN/A41.050.786 g/mLUse 10 Volumes (10 mL per 1 g of halide).
Sodium Iodide (NaI) Catalyst0.05149.89SolidOptional: Finkelstein acceleration if reaction is sluggish.

Experimental Protocol

Safety Pre-Check[6]
  • Hazard: 1-(chloromethyl)naphthalene is a potent lachrymator (tear gas agent) and causes severe skin burns.[1][2]

  • Control: All weighing and transfers must occur inside a functioning fume hood. Double-glove (Nitrile) is mandatory.

  • Neutralization: Keep a beaker of 10% aqueous NaOH or KOH handy to neutralize contaminated glassware/spills.

Step-by-Step Procedure
Phase A: Reaction Setup
  • Preparation: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser. Connect to an inert gas line (

    
     or Ar).
    
  • Solvation: Charge the RBF with 1-(chloromethyl)naphthalene (10.0 g, 56.6 mmol, 1.0 eq). Add Acetonitrile (100 mL). Stir until fully dissolved.

  • Base Addition: Add anhydrous

    
      (15.6 g, 113 mmol, 2.0 eq) in a single portion.
    
    • Expert Tip: If the halide is old or yellowed, add NaI (0.42 g, 2.8 mmol, 0.05 eq) to generate the more reactive iodide in situ.

  • Nucleophile Addition: Add Piperidine (6.16 mL, 62.3 mmol, 1.1 eq) dropwise via syringe over 5 minutes.

    • Note: A mild exotherm may occur.

  • Reaction: Heat the mixture to 60°C (internal temperature) for 4–6 hours.

    • Monitoring: Check TLC (Mobile Phase: 10% MeOH in DCM). The starting material (

      
      ) should disappear; product (
      
      
      
      , stains with Dragendorff or Iodine) will appear.
Phase B: Workup (Acid-Base Purification)

This strategy exploits the basicity of the product to separate it from neutral impurities (unreacted halide, naphthalene, hydrolyzed alcohol).

  • Filtration: Cool the mixture to room temperature. Filter off the inorganic salts (

    
    ) using a sintered glass funnel. Wash the cake with MeCN (20 mL).
    
  • Concentration: Evaporate the filtrate under reduced pressure (Rotavap) to obtain a crude oil.

  • Acid Extraction (Critical Step):

    • Dissolve the residue in Dichloromethane (DCM) (100 mL).

    • Transfer to a separatory funnel.[3][4]

    • Extract with 1M HCl (2 x 50 mL).

    • Separation: The Product moves to the aqueous layer (as the hydrochloride salt). The Impurities (neutral organics) remain in the DCM layer.

    • Discard the DCM layer (after verifying absence of product).

  • Base Release:

    • Cool the aqueous layer (containing product) in an ice bath.[3]

    • Slowly basify to pH > 12 using 6M NaOH . The solution will become cloudy as the free amine oils out.

  • Final Extraction:

    • Extract the cloudy aqueous mixture with fresh DCM (3 x 40 mL).

    • Combine organic layers, dry over anhydrous

      
      , and filter.
      
    • Concentrate in vacuo to yield the free amine.

Workflow Diagram

ProtocolWorkflow Start Start: Dissolve 1-CMN in MeCN AddReagents Add K2CO3 + Piperidine Heat to 60°C (4-6h) Start->AddReagents CheckTLC TLC Check (Complete?) AddReagents->CheckTLC CheckTLC->AddReagents No (Continue Heat) Filter Filter Salts & Evaporate Solvent CheckTLC->Filter Yes AcidExt Dissolve in DCM Extract with 1M HCl Filter->AcidExt SepLayers Separate Layers AcidExt->SepLayers OrgLayer Organic Layer (Neutral Impurities) DISCARD SepLayers->OrgLayer AqLayer Aqueous Layer (Product HCl Salt) KEEP SepLayers->AqLayer Basify Basify Aqueous to pH 12 (Release Free Amine) AqLayer->Basify FinalExt Extract into DCM Dry & Concentrate Basify->FinalExt Product Final Product: 1-(naphthalen-1-ylmethyl)piperidine FinalExt->Product caption Figure 2: Experimental Workflow with Acid-Base Purification Strategy

Characterization & Quality Control

The resulting product is typically a viscous yellow-to-orange oil. For long-term storage, conversion to the Hydrochloride (HCl) salt is recommended.

Expected Analytical Data
  • Appearance: Pale yellow oil (Free base).

  • 1H NMR (400 MHz, CDCl3):

    • 
       8.2–7.4 (m, 7H, Naphthalene aromatic protons).
      
    • 
       3.95 (s, 2H, Benzylic 
      
      
      
      -N).
    • 
       2.45 (m, 4H, Piperidine 
      
      
      
      -protons).
    • 
       1.6–1.4 (m, 6H, Piperidine 
      
      
      
      -protons).
  • Mass Spectrometry (ESI+): Calculated for

    
    
    
    
    
    ; Found 226.2.
Storage
  • Free Base: Store at 4°C under Argon. Prone to oxidation (N-oxide formation) over months.

  • HCl Salt: Dissolve free base in

    
    , add 2M HCl in ether. Filter white precipitate. Stable at RT indefinitely.
    

References

  • Reaction Conditions & Stoichiometry

    • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Piperidine from 1,5-Dichloropentane. Retrieved from

    • Note: Adapts general piperidine alkyl
  • Safety & Properties of 1-(Chloromethyl)

    • Fisher Scientific. (2025).[2][5][6] Safety Data Sheet: 1-(Chloromethyl)naphthalene. Retrieved from

  • Purification Strategy (Acid-Base Extraction)
  • Analogous Synthesis (Naftifine Precursors)

    • PubChem. (2025).[5][6] Compound Summary: 1-(Naphthalen-1-ylmethyl)piperidine. National Library of Medicine. Retrieved from

Sources

Application Note: Reductive Alkylation of Piperidine with 1-Naphthaldehyde

Author: BenchChem Technical Support Team. Date: February 2026


-(1-Naphthylmethyl)piperidine

Abstract & Strategic Overview

This technical guide details the synthesis of


-(1-naphthylmethyl)piperidine via the reductive amination of 1-naphthaldehyde with piperidine. While conceptually simple, the steric bulk of the 1-naphthyl "peri" position requires specific kinetic considerations to prevent incomplete conversion.

We present two validated workflows:

  • Method A (Bench-Scale Standard): A mild, selective reduction using Sodium Triacetoxyborohydride (STAB/NaBH(OAc)

    
    ). This is the preferred method for medicinal chemistry due to its high chemoselectivity and operational simplicity.
    
  • Method B (Process-Scale/Green): Catalytic hydrogenation over Pd/C, suitable for larger batches where boron waste is a concern.

Mechanistic Insight

The reaction proceeds via the formation of a hemiaminal intermediate, followed by dehydration to a reactive iminium ion. The choice of reducing agent is critical. Sodium borohydride (NaBH


) is often too aggressive, reducing the aldehyde before imine formation. Sodium Triacetoxyborohydride (STAB)  is the reagent of choice because it is electronically tuned to reduce the iminium species faster than the carbonyl substrate, allowing for a "one-pot" protocol without pre-forming the imine.[1]
Reaction Pathway Diagram

ReductiveAmination Substrates 1-Naphthaldehyde + Piperidine Hemiaminal Hemiaminal Intermediate Substrates->Hemiaminal Nucleophilic Attack SideProduct 1-Naphthylmethanol (Side Product) Substrates->SideProduct Direct Reduction (If reagent non-selective) Iminium Iminium Ion (Reactive Species) Hemiaminal->Iminium -H2O (Acid Cat.) Product N-(1-Naphthylmethyl) piperidine Iminium->Product Reduction (STAB) Fast Step

Figure 1: Mechanistic pathway highlighting the critical Iminium Ion intermediate. STAB selectivity ensures the path to the Product is kinetically favored over direct aldehyde reduction.

Method A: Standard Protocol (STAB)

Best for: Discovery chemistry (10 mg to 10 g scale), high functional group tolerance.

Reagents & Stoichiometry
ComponentEquiv.RoleNotes
1-Naphthaldehyde 1.0ElectrophileLimiting reagent.
Piperidine 1.1 - 1.2NucleophileSlight excess drives equilibrium.
NaBH(OAc)

(STAB)
1.4 - 1.5Reducing AgentMoisture sensitive; add as solid.
Acetic Acid (AcOH) 1.0 - 2.0CatalystEssential for hindered aldehydes.
1,2-Dichloroethane (DCE) N/ASolvent0.2 - 0.5 M concentration.
Step-by-Step Procedure
  • Preparation: In a dry reaction vial equipped with a stir bar, dissolve 1-naphthaldehyde (1.0 equiv) and piperidine (1.1 equiv) in DCE (concentration ~0.3 M).

  • Activation: Add Acetic Acid (1.0 equiv). Stir at Room Temperature (RT) for 15–30 minutes.

    • Expert Note: The 1-position of naphthalene possesses "peri-strain" (steric interaction with the H at position 8). This brief pre-stir allows the equilibrium to shift toward the iminium ion before the reducing agent is introduced.

  • Reduction: Cool the mixture slightly (optional, 0°C) or leave at RT. Add STAB (1.4 equiv) portion-wise over 5 minutes.

    • Caution: Mild gas evolution (H

      
      ) may occur.
      
  • Reaction: Seal the vessel and stir at RT for 4–16 hours.

    • Monitoring: Check by TLC (Mobile phase: 10% MeOH in DCM) or LCMS. The aldehyde spot should disappear.

  • Quench: Quench the reaction by adding saturated aqueous NaHCO

    
      (approx. equal volume to solvent). Stir vigorously for 20 minutes until gas evolution ceases.
    
  • Workup:

    • Extract the aqueous layer with DCM (3x).

    • Combine organic layers and wash with Brine (1x).

    • Dry over anhydrous Na

      
      SO
      
      
      
      or MgSO
      
      
      .
    • Filter and concentrate in vacuo.

Purification

The crude product is often >90% pure. If necessary, purify via flash column chromatography on silica gel.

  • Eluent: 0

    
     5% Methanol in Dichloromethane (DCM).
    
  • Note: The product is a tertiary amine.[2][3] Pre-treating the silica column with 1% Triethylamine (TEA) prevents streaking.

Method B: Catalytic Hydrogenation (Green/Scale-Up)

Best for: Multi-gram to kilogram scale, avoiding boron waste streams.

Reagents
  • Catalyst: 5% or 10% Palladium on Carbon (Pd/C), typically 5-10 wt% loading relative to substrate.

  • Solvent: Methanol or Ethanol (anhydrous).

  • Hydrogen Source: H

    
     gas (balloon or 1-3 bar pressure).
    
Protocol
  • Mixing: Dissolve 1-naphthaldehyde (1.0 equiv) and piperidine (1.0 equiv) in Methanol (0.5 M).

  • Imine Formation: Stir for 1 hour at RT. (Optional: Add 3Å molecular sieves to absorb water).

  • Hydrogenation:

    • Add Pd/C catalyst carefully (under Argon/Nitrogen flow to prevent ignition).

    • Purge vessel with H

      
       gas (3 cycles).
      
    • Stir vigorously under H

      
       atmosphere (balloon pressure is usually sufficient) for 12–24 hours.
      
  • Filtration: Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with Methanol.

  • Isolation: Concentrate the filtrate to yield the product.

Comparative Data & Decision Matrix

FeatureMethod A (STAB)Method B (H

/Pd)
Method C (NaCNBH

)
Selectivity High (Reduces imine > aldehyde)Moderate (Can reduce aldehyde to alcohol)High
Toxicity Low (Boric acid byproduct)Low (Metal recovery required)High (Cyanide risk)
Speed Fast (4-16 h)Slow (12-24 h)Slow (pH dependent)
Water Tolerance ModerateLow (Deactivates catalyst)High
Recommendation Primary Choice Scale-up / Green ChemLegacy / Avoid

Workflow Visualization (Method A)

Workflow Start Start: Dissolve 1-Naphthaldehyde + Piperidine in DCE Acid Add AcOH (1.0 eq) Stir 20 min (Imine formation) Start->Acid Reduct Add STAB (1.4 eq) Stir RT 4-16h Acid->Reduct Check TLC/LCMS Check Aldehyde consumed? Reduct->Check Check->Reduct No (Add more STAB) Quench Quench with sat. NaHCO3 (Gas evolution) Check->Quench Yes Extract Extract w/ DCM (3x) Wash w/ Brine Quench->Extract Dry Dry (Na2SO4) & Concentrate Extract->Dry Purify Flash Chromatography (DCM/MeOH) Dry->Purify

Figure 2: Operational workflow for the STAB-mediated reductive alkylation.

Troubleshooting & Expert Insights

  • Steric Hindrance (The "1-Naphthyl" Effect):

    • Issue: The reaction stalls with unreacted aldehyde.

    • Cause: The peri-hydrogen at position 8 of the naphthalene ring sterically hinders the carbonyl carbon, making nucleophilic attack by piperidine slower than with simple benzaldehydes.

    • Solution: Increase the pre-stir time with Acetic Acid to 1 hour before adding STAB. This ensures the iminium ion is fully formed.

  • Product Instability:

    • Tertiary amines can oxidize over time. Store the purified oil under nitrogen or convert it to the hydrochloride salt (add 1M HCl in ether) for long-term stability as a solid.

  • Emulsions during Workup:

    • Piperidine derivatives can act as surfactants. If an emulsion forms during the DCM/Water extraction, add a small amount of solid NaCl or use a centrifugation step to break the layers.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2][4][5][6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][5][6][7] Studies on Direct and Indirect Reductive Amination Procedures.[2][3][5] The Journal of Organic Chemistry, 61(11), 3849–3862.[2][5]

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971).[2] The Cyanohydridoborate Anion as a Selective Reducing Agent.[2][3][8] Journal of the American Chemical Society, 93(12), 2897–2904.[2]

  • Ripin, D. H. B., et al. (2003). Development of a Scaleable Route for the Production of cis-N-Benzyl-3-methylamino-4-methylpiperidine. Organic Process Research & Development, 7(1), 115–120.

Sources

Application Notes and Protocols: Purification of Tertiary Amine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Critical Role of Purity in Tertiary Amine Intermediates

Tertiary amines are indispensable building blocks in the synthesis of a vast array of Active Pharmaceutical Ingredients (APIs).[1][2] Their structural motifs are prevalent in numerous drug classes, including antihistamines, analgesics, and beyond.[2] The journey from a crude reaction mixture to a highly pure tertiary amine intermediate is a critical, yet often challenging, phase in drug development. The purity of these intermediates directly impacts the quality, safety, and efficacy of the final API.[][] Even trace impurities can lead to unwanted side-products, reduced yields, and potential toxicological concerns, making robust purification strategies paramount.[] This guide provides an in-depth exploration of established and innovative purification methods for tertiary amine intermediates, offering both theoretical understanding and practical, field-proven protocols.

Guiding Principles for Method Selection

The selection of an appropriate purification strategy is not a one-size-fits-all approach. It is a decision guided by a confluence of factors including the physicochemical properties of the target amine and its impurities, the desired scale of purification, and economic viability. A logical workflow for method selection is crucial for efficient process development.

Method_Selection_Workflow A Crude Tertiary Amine Mixture B Characterize Mixture (TLC, LC-MS, NMR) A->B C Identify Key Impurities (Starting materials, by-products, primary/secondary amines) B->C D Evaluate Physicochemical Properties (pKa, boiling point, solubility, crystallinity) C->D E Decision Point: Dominant Impurity Type? D->E H Volatile Components D->H Volatility? I Non-Volatile Components D->I F Non-polar/Less Polar Impurities E->F Non-polar G Polar/Ionic Impurities (Primary/Secondary Amines) E->G Polar/Ionic J Chromatography (Normal or Reverse Phase) F->J K Liquid-Liquid Extraction (Acid-Base) G->K L Distillation (Fractional or Vacuum) H->L M Crystallization I->M N Purified Tertiary Amine J->N K->N L->N M->N

Caption: Decision workflow for selecting a purification method.

I. Liquid-Liquid Extraction: The Workhorse of Amine Purification

Liquid-liquid extraction (LLE) is a cornerstone technique for the purification of amines, leveraging their basic nature.[5][6] The principle lies in the differential solubility of the amine and impurities in two immiscible liquid phases, typically an aqueous and an organic layer.[5] By manipulating the pH of the aqueous phase, the ionization state of the amine can be controlled, thereby dictating its partitioning between the two layers.[6]

The Chemistry Behind the Separation

Tertiary amines, being basic, are protonated in acidic aqueous solutions to form water-soluble ammonium salts.[6] Conversely, in a basic aqueous solution, they remain in their neutral, organic-soluble form. This reversible transformation is the key to separating them from non-basic impurities.

Protocol: Acid-Base Extraction for Tertiary Amine Purification

Objective: To separate a tertiary amine from non-basic organic impurities.

Materials:

  • Crude tertiary amine mixture dissolved in an appropriate organic solvent (e.g., diethyl ether, ethyl acetate, dichloromethane).

  • 1 M Hydrochloric Acid (HCl).

  • 1 M Sodium Hydroxide (NaOH).

  • Saturated Sodium Chloride solution (Brine).

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄).

  • Separatory funnel.

  • Beakers, flasks, and rotary evaporator.

Procedure:

  • Dissolution: Dissolve the crude amine mixture in a suitable organic solvent.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and add an equal volume of 1 M HCl. Stopper the funnel, invert, and vent frequently to release any pressure.[7] Shake vigorously for 1-2 minutes to ensure thorough mixing.[7]

  • Phase Separation: Allow the layers to separate. The protonated tertiary amine will move into the aqueous (bottom) layer. Drain the aqueous layer into a clean flask.

  • Repeat Extraction: Repeat the acidic wash on the organic layer one or two more times to ensure complete extraction of the amine. Combine all aqueous extracts.

  • Backwash (Optional): Wash the combined aqueous extracts with a small amount of fresh organic solvent to remove any trapped non-basic impurities.

  • Basification: Cool the aqueous extract in an ice bath and slowly add 1 M NaOH with stirring until the solution is basic (pH > 10, check with pH paper). This will deprotonate the ammonium salt, regenerating the neutral tertiary amine, which may precipitate or form an oily layer.

  • Re-extraction: Extract the basified aqueous solution with several portions of fresh organic solvent.

  • Drying and Concentration: Combine the organic extracts, wash with brine to remove residual water, and dry over anhydrous MgSO₄ or Na₂SO₄. Filter to remove the drying agent and concentrate the solution using a rotary evaporator to obtain the purified tertiary amine.

Expert Insights:

  • The choice of organic solvent is critical. It should readily dissolve the neutral amine but be immiscible with water.

  • For amines that are particularly water-soluble, "salting out" by using a saturated brine solution in the aqueous phase can enhance partitioning into the organic layer.[8]

II. Column Chromatography: For High-Resolution Separations

When dealing with complex mixtures or impurities with similar properties to the target amine, column chromatography offers superior resolving power.[9] However, the basic nature of amines can lead to challenges when using standard silica gel, which is acidic.[10] This interaction can cause peak tailing and poor separation.[10]

Mitigating Amine-Silica Interactions

Several strategies can be employed to overcome the challenges of purifying amines on silica gel:

  • Mobile Phase Modification: Adding a small amount of a competing amine, such as triethylamine (TEA) or ammonia, to the mobile phase can neutralize the acidic silanol groups on the silica surface, improving peak shape and elution.[10][11]

  • Amine-Functionalized Silica: Using a stationary phase where the silica has been chemically modified with amine groups can provide a more inert surface, minimizing undesirable interactions.[10]

  • Alumina as a Stationary Phase: Basic or neutral alumina can be a suitable alternative to silica gel for the purification of basic compounds.[12]

Protocol: Flash Chromatography of a Tertiary Amine

Objective: To purify a tertiary amine from closely related impurities.

Materials:

  • Crude tertiary amine.

  • Silica gel (or basic alumina).

  • Appropriate solvent system (e.g., Hexane/Ethyl Acetate with 0.1-1% triethylamine).

  • Flash chromatography system (column, pump, fraction collector).

  • Thin Layer Chromatography (TLC) plates and developing chamber.

Procedure:

  • Method Development (TLC): Develop a suitable solvent system using TLC. The ideal system should provide good separation between the target amine and impurities, with an Rf value for the product of around 0.3. Test the effect of adding a small percentage of triethylamine to the eluent.

  • Column Packing: Dry pack the column with silica gel and then flush with the mobile phase.[11] Alternatively, prepare a slurry of silica gel in the mobile phase and carefully pour it into the column.

  • Sample Loading: Dissolve the crude amine in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dried silica with the adsorbed sample can be loaded onto the top of the column.

  • Elution: Begin elution with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_post Analysis & Isolation A Develop TLC Method (Solvent System + TEA) B Pack Column (Silica or Alumina) A->B C Load Sample (Dry or Wet Loading) B->C D Elute with Mobile Phase C->D E Collect Fractions D->E F Analyze Fractions by TLC E->F G Combine Pure Fractions F->G H Evaporate Solvent G->H I Purified Tertiary Amine H->I

Caption: Workflow for flash chromatography purification.

III. Distillation: Exploiting Differences in Volatility

For tertiary amines that are liquid at or near room temperature and are thermally stable, distillation can be a highly effective and scalable purification method.[9] This technique separates components of a liquid mixture based on differences in their boiling points.[13][14]

Types of Distillation
  • Simple Distillation: Suitable for separating liquids with large differences in boiling points (>25 °C).

  • Fractional Distillation: Used for separating liquids with closer boiling points, employing a fractionating column to provide multiple theoretical plates for separation.

  • Vacuum Distillation: Employed for high-boiling point amines or those that are sensitive to thermal decomposition at atmospheric pressure.[13][14] Lowering the pressure reduces the boiling point.

Protocol: Vacuum Distillation of a High-Boiling Tertiary Amine

Objective: To purify a thermally sensitive or high-boiling tertiary amine.

Materials:

  • Crude tertiary amine.

  • Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask).

  • Vacuum pump and pressure gauge.

  • Heating mantle and magnetic stirrer.

  • Boiling chips or a capillary for ebullition.

Procedure:

  • Apparatus Setup: Assemble the distillation apparatus, ensuring all joints are properly sealed.

  • Charging the Flask: Charge the distillation flask with the crude amine and add boiling chips.

  • Applying Vacuum: Gradually apply vacuum to the system.

  • Heating: Begin heating the distillation flask gently.

  • Collecting Fractions: Collect the fraction that distills at the expected boiling point under the applied pressure. It is often wise to discard the first and last fractions (heads and tails), which may contain lower and higher boiling impurities, respectively.

  • Completion: Once the desired fraction is collected, turn off the heat and allow the system to cool before slowly releasing the vacuum.

IV. Crystallization: The Path to High Purity Solids

Crystallization is a powerful technique for purifying solid tertiary amines or their salts.[15] It relies on the principle that the solubility of a compound in a solvent is dependent on temperature.[15] A saturated solution is prepared at an elevated temperature, and as it cools, the solubility of the target compound decreases, leading to the formation of crystals.[15] Impurities, being present in lower concentrations, tend to remain in the solution.[15]

The Art of Solvent Selection

The success of crystallization hinges on the choice of a suitable solvent or solvent system. An ideal solvent should:

  • Dissolve the compound well at high temperatures but poorly at low temperatures.

  • Either not dissolve impurities or dissolve them very well, so they remain in the mother liquor.

  • Be chemically inert towards the compound.

  • Be easily removable from the purified crystals.

Protocol: Recrystallization of a Tertiary Amine Hydrochloride Salt

Objective: To obtain a highly pure, crystalline solid of a tertiary amine salt.

Materials:

  • Crude tertiary amine hydrochloride salt.

  • Recrystallization solvent (e.g., isopropanol, ethanol/ether).

  • Erlenmeyer flask.

  • Heating source (hot plate).

  • Buchner funnel and filter paper.

Procedure:

  • Dissolution: Place the crude salt in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent to just dissolve the solid.[15]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals in a vacuum oven to remove all traces of solvent.

Data Summary and Comparison of Methods
Purification MethodPrinciple of SeparationBest Suited ForTypical PurityRecoveryScalability
Liquid-Liquid Extraction Differential Solubility / pKaRemoving impurities with different acid/base properties>95%HighExcellent
Column Chromatography Differential AdsorptionComplex mixtures, isomeric separation>99%[16]Moderate to HighLimited
Distillation Difference in Boiling PointsThermally stable, volatile liquids>99%[1]HighExcellent
Crystallization Differential SolubilityCrystalline solids or their salts>99.5%[17]Moderate to HighGood
Conclusion: A Multi-faceted Approach to Purity

The purification of tertiary amine intermediates is a critical step in pharmaceutical development that demands a thoughtful and systematic approach. While liquid-liquid extraction serves as a robust initial clean-up method, achieving the high purity standards required for APIs often necessitates the application of more refined techniques like chromatography, distillation, or crystallization. The protocols and principles outlined in this guide provide a solid foundation for researchers and drug development professionals to design and execute effective purification strategies, ultimately contributing to the development of safe and effective medicines.

References
  • Purification of tertiary amines using an adsorbent.
  • Process for the purification of tertiary amines.
  • tert-BUTYLAMINE. Organic Syntheses Procedure.
  • SOP: CRYSTALLIZ
  • What is the procedure for the synthesis of tertiary amines in the lab (amines, chemistry)? Quora.
  • Vapour-liquid equilibrium study of tertiary amines, single and in blend with 3-(methylamino)propylamine, for post-combustion CO2 capture.
  • Is there an easy way to purify organic amines? Biotage.
  • A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives
  • Trichloroacetic acid fueled practical amine purifications. PubMed Central (PMC)
  • Amine purific
  • Synthesis of secondary and tertiary amines. Organic Chemistry Portal.
  • Workup: Amines. University of Rochester Department of Chemistry.
  • Amine workup. Reddit.
  • synthesis of tertiary amines. YouTube.
  • Production of tertiary amine.
  • Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing. PubMed Central (PMC)
  • high-purity amines in pharmaceuticals: Key Insights and Applic
  • Liquid–liquid extraction. Wikipedia.
  • CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. HELDA - University of Helsinki.
  • API Synthesis Intermediates & Raw M
  • Improved process for preparing tertiary amine.
  • Pharmaceutical Intermedi
  • Innovations in Manufacturing Drug Substances. Unknown Source.
  • The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Unknown Source.
  • Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. CDN.
  • Welcome To Hyma Synthesis Pvt. Ltd. Unknown Source.
  • Pharmaceutical applications compendium. Thermo Fisher Scientific.
  • 2.3: LIQUID-LIQUID EXTRACTION. Chemistry LibreTexts.
  • Liquid-Liquid Extraction Techniques Principles and Optimis
  • Preparative Purification Solutions in Drug Discovery Synthesis. YouTube.
  • API and Intermediates: Link in Pharmaceutical Synthesis. BOC Sciences.
  • Derivatization and Separation of Aliph

Sources

Application Note: Strategic Screening of N-Substituted Piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The piperidine ring is a "privileged scaffold" in medicinal chemistry, serving as the core pharmacophore for over 12,000 bioactive compounds, including blockbuster drugs like Fentanyl (opioid agonist), Donepezil (AChE inhibitor), and Haloperidol (dopamine antagonist). Its success stems from its conformational flexibility (chair/boat interconversion) and the ability of the nitrogen atom to serve as a pivotal hydrogen bond acceptor or donor (when protonated).[1]

However, the N-substituted piperidine moiety presents a distinct "Janus-faced" challenge in drug development:

  • The Efficacy Driver: The basic nitrogen often mimics physiological cations (e.g., biogenic amines), driving high affinity for GPCRs (Dopamine, Serotonin, Opioid receptors).

  • The Safety Liability: This same cationic amphiphilic feature is a primary pharmacophore for hERG channel blockade , leading to QT prolongation and cardiotoxicity. Furthermore, the

    
    -substituent is a "hotspot" for oxidative metabolism (N-dealkylation) by CYP450 enzymes.
    

This Application Note provides a rigorous, self-validating screening cascade designed specifically for N-substituted piperidines. It moves beyond generic screening to address the specific liabilities of this scaffold.

The Screening Cascade (Workflow)

The following workflow prioritizes early identification of "antitargets" (hERG) alongside primary efficacy to prevent late-stage attrition.

PiperidineScreeningCascade Library N-Substituted Piperidine Library QC QC: Solubility & pKa Check (Target: pH 7.4 Sol > 10 µM) Library->QC Primary Primary Screen: GPCR Binding (Fluorescence Polarization) QC->Primary Pass Counter Safety Counter-Screen (hERG Inhibition Assay) Primary->Counter Hit (IC50 < 1 µM) Counter->Library SAR Refinement (Reduce Lipophilicity) ADME Metabolic Stability (Liver Microsomes - N-dealkylation) Counter->ADME Safe (IC50 > 10 µM) ADME->Library SAR Refinement (Block Metabolic Soft Spot) Lead Lead Candidate Selection ADME->Lead Stable (CLint < 20 µL/min/mg)

Figure 1: Strategic Screening Cascade. Note the early placement of hERG screening, critical for piperidine derivatives due to their inherent propensity for channel blockade.

Protocol A: Primary Screen – GPCR Binding (Fluorescence Polarization)[2]

Rationale: Many piperidine targets are G-Protein Coupled Receptors (GPCRs). Traditional radioligand binding is low-throughput and generates radioactive waste. Fluorescence Polarization (FP) is chosen here because it is a homogeneous (no-wash) assay that is robust against the "sticky" nature of lipophilic piperidines, which often cause artifacts in filtration assays.

Mechanism: A small fluorescent tracer (ligand) tumbles rapidly, depolarizing emitted light.[2] When bound to the large receptor complex, tumbling slows, and polarization increases. N-substituted piperidines displace the tracer, reducing polarization.

Materials
  • Receptor Source: Membrane preparations overexpressing target GPCR (e.g., CHO-K1 or HEK293 membranes).

  • Tracer: Fluorescently labeled ligand (e.g., BODIPY or Alexa Fluor conjugate) with

    
     < 10 nM.
    
  • Assay Buffer: 50 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM EDTA, 0.1% BSA (critical to prevent piperidine non-specific binding to plastic).

Step-by-Step Protocol
  • Compound Prep: Dilute N-substituted piperidine analogs in DMSO. Perform a 10-point serial dilution (1:3). Final DMSO concentration in assay must be < 2%.[3]

  • Plate Setup: Use black 384-well low-binding plates.

    • Add 5 µL of Test Compound.

    • Add 5 µL of Membrane Prep (optimized protein conc., usually 5–20 µ g/well ).

    • Add 5 µL of Fluorescent Tracer (at

      
       concentration).
      
  • Incubation: Incubate for 60–90 minutes at room temperature in the dark. (Equilibrium is crucial).

  • Read: Measure Fluorescence Polarization (mP) on a multi-mode plate reader (Excitation/Emission specific to tracer).

  • Data Analysis:

    
    
    
    • Fit data to a 4-parameter logistic equation to determine

      
      .
      

Self-Validation Check:

  • Z-Factor: Must be > 0.5.

  • Window: The

    
     (Bound - Free) should be > 100 mP units for reliable detection.
    

Protocol B: Safety Pharmacology – hERG Inhibition

Rationale: The "Piperidine Penalty." The protonated nitrogen of the piperidine ring at physiological pH (7.4) can mimic the potassium ion or interact via


-cation interactions with Tyr652 and Phe656 in the hERG channel pore. This assay is mandatory  for this scaffold.
Method: High-Throughput Fluorescence Displacement

While Patch Clamp is the gold standard, this FP-based method serves as the primary filter.

Step-by-Step Protocol
  • Reagent Prep: Use a commercially available hERG membrane kit (e.g., Predictor™ hERG). Thaw membranes on ice.

  • Tracer: Use a high-affinity red-shifted fluorescent hERG ligand (

    
    ).
    
  • Competition:

    • Dispense 5 µL of test piperidine compound (titration 30 µM to 1 nM).

    • Add 10 µL hERG membrane/tracer mix.

  • Incubation: 2–4 hours at 25°C. (Piperidines can have slow association kinetics with hERG; long incubation prevents false negatives).

  • Controls:

    • Positive Control:[3][4][5]E-4031 (Known hERG blocker). Expected

      
      .
      
    • Negative Control: DMSO vehicle.

  • Threshold: Any compound with

    
     is flagged for Patch Clamp validation or structural modification (e.g., reducing lipophilicity or adding steric bulk near the nitrogen).
    

Protocol C: Metabolic Stability (Liver Microsomes)

Rationale: N-substituted piperidines are highly susceptible to N-dealkylation or ring oxidation by CYP450 enzymes (specifically CYP2D6 and CYP3A4). This assay determines the Intrinsic Clearance (


).[5][6]
Materials
  • Enzyme Source: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein content.

  • Cofactor: NADPH Regenerating System (NADP+, Glucose-6-phosphate, G6P-Dehydrogenase).

  • Quench Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).

Step-by-Step Protocol
  • Pre-Incubation:

    • Prepare 1 µM solution of test compound in Phosphate Buffer (100 mM, pH 7.4).

    • Add microsomes (Final conc: 0.5 mg/mL).

    • Incubate at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling:

    • Remove aliquots (50 µL) at

      
       minutes.
      
    • Immediately dispense into 150 µL Ice-cold ACN (Quench).

  • Processing: Centrifuge at 4000 rpm for 20 mins to pellet protein. Collect supernatant.

  • Analysis: LC-MS/MS (MRM mode) monitoring the parent ion.

  • Calculation:

    • Plot

      
       vs. Time.[4][5]
      
    • Slope =

      
       (depletion rate constant).
      

Interpretation Table:

CLint (µL/min/mg)ClassificationAction for Piperidines
< 15Low ClearanceIdeal. Proceed to in vivo.
15 – 45ModerateAcceptable. Check for active metabolites.
> 45High ClearanceRisk. Likely rapid N-dealkylation. Block metabolic "soft spot" (e.g., fluorination).

Troubleshooting & Optimization

IssueProbable CauseSolution
High Background in FP Compound aggregation or autofluorescence.Add 0.01% Triton X-100 to buffer. Check compound fluorescence at tracer wavelength.
Steep Hill Slope (> 1.5) Non-specific binding or micelle formation.Piperidines are amphiphilic. Ensure concentration is below Critical Micelle Concentration (CMC).
Low Solubility Free base precipitation.Ensure assay pH is buffered (piperidine

). Test compounds are usually salts (HCl), but ensure buffer capacity is sufficient.

References

  • Meyer, S. et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Link

  • Wernevik, J. et al. (2021). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Link

  • Dr. GPCR. (2025).[2] Fluorescence Polarization in GPCR Research: High Throughput Screening. Dr. GPCR Technology Review. Link

  • Guo, J. et al. (2019). Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors. Journal of Medicinal Chemistry. Link

  • Eurofins Discovery. (2024). GPCR Screening and Profiling - Identify Valuable Hits. Eurofins. Link

Disclaimer: This Application Note is for research purposes only. All protocols should be validated with specific reference compounds before large-scale screening.

Sources

Troubleshooting & Optimization

Technical Support Center: Piperidine Functionalization & Selectivity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Defining the "Dialkylation" Problem

In piperidine chemistry, "dialkylation" refers to two distinct but equally problematic mechanistic failures, depending on your reaction vector. As a secondary amine, piperidine is prone to:

  • N-Dialkylation (Quaternization): When acting as a nucleophile, the desired tertiary amine product is often more nucleophilic than the starting piperidine, leading to over-alkylation and the formation of quaternary ammonium salts.

  • 
    -C-Dialkylation:  When functionalizing the carbon skeleton (via 
    
    
    
    -lithiation), lack of kinetic control can lead to geminal bis-alkylation or loss of regioselectivity.

This guide addresses both scenarios, providing self-validating protocols to ensure mono-selectivity.

Module 1: N-Alkylation (Preventing Quaternization)

The most common failure mode in synthesizing N-alkyl piperidines is the "runaway" reaction where the product competes with the starting material for the alkylating agent.

The Core Strategy: Reductive Amination vs. Direct Alkylation[1]

Direct alkylation with alkyl halides (R-X) is kinetically difficult to control because the resulting tertiary amine is often more basic and nucleophilic than the secondary amine starting material. Reductive amination is the superior, self-validating protocol because the iminium intermediate prevents double addition.

Decision Matrix: Selecting the Right Protocol

N_Alkylation_Decision Start Target: N-Alkyl Piperidine IsAromatic Is the R-group Aromatic? Start->IsAromatic IsAliphatic Is the R-group Aliphatic? Start->IsAliphatic Buchwald Protocol A: Buchwald-Hartwig Amination (Pd-Catalyzed) IsAromatic->Buchwald Yes (Ar-X) Reductive Protocol B: Reductive Amination (Aldehyde + Borohydride) IsAliphatic->Reductive Aldehyde Available? Yes Direct Protocol C: Direct Alkylation (High Risk: Requires Stoichiometry Control) IsAliphatic->Direct Only Alkyl Halide Available

Figure 1: Decision tree for selecting the optimal N-alkylation strategy to minimize side products.

Protocol B: Selective Reductive Amination (Recommended)

Based on Abdel-Magid methodology [1].

This method eliminates N-dialkylation because the intermediate iminium ion cannot react with a second equivalent of aldehyde to form a stable species susceptible to reduction in the same step.

Reagents:

  • Piperidine (1.0 equiv)[1]

  • Aldehyde (1.0–1.1 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

  • Solvent: DCE (1,2-Dichloroethane) or THF.[2]

Step-by-Step:

  • Imine Formation: Mix piperidine and aldehyde in DCE at room temperature.

  • Catalysis (Optional): If the reaction is sluggish, add 1-2 equivalents of Acetic Acid (AcOH). This catalyzes imine formation without promoting over-alkylation.

  • Reduction: Add STAB in one portion.

    • Why STAB? Unlike NaBH₄, STAB is not basic enough to reduce the aldehyde directly; it selectively reduces the protonated iminium ion.

  • Quench: Quench with aqueous NaHCO₃.

Protocol C: Direct Alkylation (Troubleshooting)

If you must use an alkyl halide (e.g., the aldehyde is unstable or unavailable), you must manipulate the kinetics.

VariableAdjustment for Mono-SelectivityMechanistic Rationale
Stoichiometry Use 3.0–5.0 equiv of Piperidine Statistically favors the attack of the starting material over the product.
Base Choice Weak Inorganic Base (K₂CO₃ or NaHCO₃) Avoids deprotonating the product (tertiary amine), keeping it as the ammonium salt (non-nucleophilic) during the reaction [2].
Addition Slow addition of R-X Keeps the concentration of electrophile low relative to the nucleophile.

Module 2: C-Alkylation ( -Lithiation Control)

When functionalizing the carbon ring (e.g., N-Boc-piperidine), "dialkylation" refers to the loss of regiocontrol or bis-alkylation at the


-position. This is common because the lithiated species can be unstable or reactive.
The Core Strategy: Beak’s Complexation Protocol

Unlike pyrrolidine, N-Boc-piperidine is difficult to lithiate due to A(1,3) strain forcing the Boc group into a specific rotamer that is kinetically slow to deprotonate. The solution is using a ligand (TMEDA or Sparteine) to stabilize the lithiated intermediate and prevent proton transfer between product and starting material.

Mechanism of Stabilization

Beak_Lithiation cluster_prevention Prevention of Dialkylation NBoc N-Boc-Piperidine Complex Pre-Lithiation Complex (s-BuLi + TMEDA) NBoc->Complex Coordination Lithiated α-Lithio Species (Dipole Stabilized) Complex->Lithiated Deprotonation (-78°C) Product Mono-α-Alkylated Product Lithiated->Product Electrophile (E+) Warning Warm Temp (> -50°C) causes proton transfer to product Lithiated->Warning

Figure 2: Kinetic pathway for controlled


-lithiation. Maintaining -78°C is critical to prevent the 'Warning' pathway.
Protocol: Mono-Selective -Lithiation

Based on Beak and Lee methodologies [3, 4].

Reagents:

  • N-Boc-Piperidine (1.0 equiv)

  • s-BuLi (1.1–1.2 equiv)

  • TMEDA (1.1–1.2 equiv)

  • Electrophile (1.2 equiv)

  • Solvent: Anhydrous Et₂O (Preferred over THF for selectivity).

Critical Steps for Mono-Selectivity:

  • Complexation: Premix s-BuLi and TMEDA in Et₂O at -78°C for 15 minutes.

  • Addition: Add N-Boc-piperidine dropwise.

  • Incubation: Stir at -78°C for at least 1-2 hours .

    • Note: Piperidine lithiation is significantly slower than pyrrolidine. Rushing this step leads to incomplete lithiation and mixtures.

  • Transmetallation (Optional but Recommended): If the electrophile is an alkyl halide prone to elimination or double reaction, transmetallate with ZnCl₂ or CuCN before adding the electrophile. This softens the nucleophile.

  • Quench: Add electrophile at -78°C and allow to warm slowly only after consumption of the lithio-species.

Troubleshooting & FAQs

Q1: I am seeing significant quaternary ammonium salt formation despite using 1.1 equivalents of alkyl halide.

  • Diagnosis: Your product (tertiary amine) is acting as a base/nucleophile.

  • Fix: Switch to the Reductive Amination protocol (Module 1). If you cannot, you must use the "Inverse Addition" technique: Add the alkyl halide very slowly to a large excess (3-5 equiv) of piperidine.

Q2: My


-alkylation of N-Boc-piperidine yields a mixture of starting material and dialkylated product. 
  • Diagnosis: This is a classic "proton transfer" issue. The mono-alkylated product is more acidic than the starting material. As soon as it forms, it quenches a remaining lithiated species.

  • Fix: Ensure the reaction remains strictly at -78°C until the quench. Do not let it warm up during electrophile addition. Consider using transmetallation with ZnCl₂ (1.0 equiv) before adding the electrophile to prevent the basicity-driven proton transfer.

Q3: Can I use NaBH₄ for the reductive amination?

  • Diagnosis: NaBH₄ reduces aldehydes to alcohols faster than it reduces imines.

  • Fix: No. You must use Sodium Triacetoxyborohydride (STAB) or Sodium Cyanoborohydride (though STAB is less toxic). If you only have NaBH₄, you must form the imine first (in MeOH, 2 hours), then add NaBH₄.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2] The Journal of Organic Chemistry, 61(11), 3849–3862. Link

  • Salvatore, R. N., Yoon, C. H., & Jung, K. W. (2001). Synthesis of secondary amines. Tetrahedron, 57(37), 7785-7811. Link

  • Beak, P., & Lee, W. K. (1993). α-Lithioamine Synthetic Equivalents: Dipole-Stabilized Carbanions. The Journal of Organic Chemistry, 58(5), 1109–1117. Link

  • Bailey, W. F., Beak, P., Kerrick, S. T., Ma, S., & Wiberg, K. B. (2002).[3] An Experimental and Computational Investigation of the Enantioselective Deprotonation of Boc-piperidine. Journal of the American Chemical Society, 124(9), 1889–1896.[3] Link

Sources

Technical Support Center: Optimizing Reductive Amination for Sterically Hindered Substrates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced reductive amination. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with sterically demanding substrates. Reductive amination is a cornerstone of amine synthesis due to its efficiency and operational simplicity.[1][2][3] However, when bulky ketones or amines are involved, reaction efficiency can plummet, leading to low yields or complete failure. This resource provides in-depth troubleshooting, advanced protocols, and a mechanistic rationale to navigate these synthetic hurdles.

Frequently Asked Questions (FAQs)

Q1: Why is my reductive amination failing with a sterically hindered ketone/amine?

The primary bottleneck in the reductive amination of sterically hindered substrates is often the formation of the iminium ion intermediate.[4] The overall reaction proceeds in two main stages:

  • Imine/Iminium Ion Formation: The nucleophilic amine attacks the carbonyl carbon, followed by dehydration to form an imine (from primary amines) or an enamine (from secondary amines). The imine is then protonated to form the electrophilic iminium ion.

  • Reduction: A hydride reagent reduces the iminium ion to the final amine product.

Steric bulk around the carbonyl group or the amine nitrogen impedes the initial nucleophilic attack and the subsequent formation of the tetrahedral intermediate, making the imine/iminium ion formation highly unfavorable and often the rate-limiting step.[4] In many cases, the equilibrium lies heavily towards the starting materials.[4]

G cluster_0 Stage 1: Imine/Iminium Formation (Often Rate-Limiting) cluster_1 Stage 2: Reduction Start Bulky Ketone + Bulky Amine Intermediate Hemiaminal Intermediate Start->Intermediate Nucleophilic Attack (Slow due to Steric Hindrance) Imine Imine/Iminium Ion Intermediate->Imine Dehydration (Equilibrium Disfavored) Imine->Intermediate Hydrolysis Product Target Amine Imine->Product Hydride Reduction

Q2: Which hydride reagent is best for sterically hindered substrates?

There is no single "best" reagent, as the optimal choice depends on the specific substrates and reaction strategy. However, here's a comparative overview:

Reducing AgentKey Characteristics & Suitability for Hindered Substrates
Sodium Triacetoxyborohydride (STAB) Mild and selective for iminium ions over ketones.[1][5] It is often the first choice for a one-pot procedure. For hindered systems, its bulk can sometimes be a disadvantage in the reduction step.
Sodium Cyanoborohydride (NaBH₃CN) Similar to STAB in selectivity but is more toxic.[1] Its reactivity is pH-dependent; it is more effective at a slightly acidic pH (4-6) where the iminium ion is readily formed.[1][3]
Sodium Borohydride (NaBH₄) A stronger, less selective reducing agent that can reduce both the carbonyl starting material and the iminium ion.[1][2] It is generally not recommended for one-pot reactions with hindered substrates due to competitive ketone reduction. However, it is an excellent choice for a two-step (indirect) procedure where the imine is pre-formed.[5][6]
Trichlorosilane (HSiCl₃) with a Lewis Base An effective system for highly hindered substrates, particularly for forming tertiary amines.[4] HSiCl₃ also acts as a dehydrating agent, driving the iminium ion formation equilibrium forward.[4]
Q3: Can I use catalytic hydrogenation for hindered systems?

Yes, catalytic hydrogenation (e.g., using H₂/Pd, Pt, or Ni catalysts) is a powerful method for reductive amination.[1][5] For sterically hindered substrates, it can be effective, but may require higher pressures and temperatures. A significant advantage is the generation of water as the only byproduct. However, it is incompatible with reducible functional groups like alkenes, alkynes, or nitro groups.[5]

Troubleshooting Guide

Problem: Low or no conversion to the desired amine.

This is the most common issue when dealing with steric hindrance. Here’s a systematic approach to troubleshoot:

The core of the problem is often the unfavorable equilibrium of imine formation.[4] By separating the reaction into two distinct steps, you can force the formation of the imine before introducing the reducing agent.

Workflow for Indirect Reductive Amination:

G Step1 Step 1: Imine Formation (Drive Equilibrium) Step2 Step 2: Reduction (Isolate or in situ) Step1->Step2 Product Final Amine Product Step2->Product

Protocol 1: Indirect Reductive Amination with Imine Formation in Methanol

This protocol is particularly effective as methanol can act as a dehydrating agent via ketal/acetal formation, which can help drive the reaction forward.

  • Imine Formation:

    • Dissolve the sterically hindered ketone (1.0 equiv) and amine (1.1-1.2 equiv) in anhydrous methanol.

    • Stir the mixture at room temperature to 50 °C for 4-24 hours. Monitor the reaction by TLC, GC-MS, or ¹H NMR for the disappearance of the ketone and the appearance of the imine.

    • For extremely challenging substrates, the addition of a dehydrating agent like anhydrous MgSO₄ or molecular sieves can be beneficial.

  • Reduction:

    • Once imine formation is maximized, cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add sodium borohydride (NaBH₄) (1.5-2.0 equiv) portion-wise, ensuring the temperature remains below 10 °C.

    • Allow the reaction to warm to room temperature and stir for an additional 1-4 hours until the imine is fully consumed.

    • Proceed with a standard aqueous workup.

This two-step approach using the more powerful NaBH₄ on a pre-formed imine avoids the issue of competing ketone reduction.[2][6]

For one-pot reactions, facilitating the formation of the iminium ion is key.

  • Titanium (IV) Isopropoxide (Ti(OiPr)₄): This Lewis acid activates the ketone towards nucleophilic attack and acts as a dehydrating agent.[2] Add 1.1-1.5 equivalents of Ti(OiPr)₄ to the mixture of the ketone and amine before adding a mild reducing agent like NaBH₃CN.

  • Trichlorosilane (HSiCl₃): As mentioned, this reagent is highly effective for hindered systems as it serves as both the reductant (in the presence of a Lewis base like TMEDA or DMF) and a potent water scavenger.[4] This combination can be particularly effective for the synthesis of hindered tertiary amines.[4]

Protocol 2: Trichlorosilane-Mediated Reductive Amination of a Hindered Ketone [Adapted from a procedure for hindered tertiary amines[4]]

  • To a solution of the hindered ketone (1.0 equiv) and secondary amine (1.2 equiv) in a suitable aprotic solvent (e.g., CH₂Cl₂ or MeCN) under an inert atmosphere, add TMEDA (1.0 equiv).

  • Cool the mixture to 0 °C and add trichlorosilane (2.0 equiv) dropwise.

  • Allow the reaction to stir at room temperature for 24-48 hours, monitoring for product formation.

  • Carefully quench the reaction with a saturated aqueous solution of NaHCO₃ and proceed with extraction.

  • Temperature: For sluggish imine formation, increasing the temperature during the initial phase (before adding the hydride) can be beneficial.

  • Concentration: Higher concentrations of the amine and ketone can help shift the equilibrium towards the imine.

  • Stoichiometry: Using a slight excess of the less expensive starting material (ketone or amine) can help drive the reaction to completion.

Problem: Side-product formation (e.g., over-alkylation or ketone reduction).
  • Over-alkylation: This occurs when a primary amine is used, and the secondary amine product reacts further with the carbonyl starting material.

    • Solution: Use a slight excess (5-10 mol%) of the primary amine.[5] Alternatively, the indirect method (Protocol 1) is highly effective at preventing this side reaction.

  • Ketone Reduction: This is common when using a strong reducing agent like NaBH₄ in a one-pot reaction.

    • Solution: Switch to a more selective reagent like STAB or NaBH₃CN.[1][5] If ketone reduction is still observed, this indicates that imine formation is extremely slow. In this case, the indirect approach is the best strategy.

Advanced Strategies for Highly Challenging Substrates

For cases where conventional methods fail, consider these cutting-edge approaches:

  • Iridium Catalysis: Homogeneous iridium catalysts have shown promise for the reductive amination of challenging substrates, including those with significant steric bulk.[1][7] These systems often use formic acid or hydrogen gas as the terminal reductant.

  • Biocatalysis: The use of enzymes such as reductive aminases (RedAms) or amine dehydrogenases (AmDHs) offers an environmentally friendly and highly selective alternative.[8][9] These biocatalysts can often accommodate bulky substrates that are challenging for traditional chemical methods, and they can provide excellent enantioselectivity.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Chen, F., et al. (2023). Direct reductive amination of ketones with amines by reductive aminases. Journal of Catalysis. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Chemistry Steps. (n.d.). Reductive Amination. [Link]

  • ResearchGate. (n.d.). Reductive amination of bulky-bulky ketones and aldehyde employing AmDHs. [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Wang, G., et al. (2018). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules, 23(10), 2469. [Link]

  • Myers, A. (n.d.). Chem 115: Reductive Amination. [Link]

Sources

Technical Support Center: Mastering the HPLC Separation of Piperidine and Piperazine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the High-Performance Liquid Chromatography (HPLC) separation of piperidine and piperazine analogs. As a senior application scientist, I understand the nuances and challenges you face in achieving robust and reproducible separations for these often polar and basic compounds. This guide is structured to provide you with not just protocols, but the underlying scientific reasoning to empower your method development and troubleshooting efforts.

The Challenge: Piperidine and Piperazine Analogs

Piperidine and piperazine moieties are common scaffolds in pharmaceutical compounds. Their structural similarity, basicity, and often high polarity present a significant challenge for chromatographic separation. Common issues include poor retention on traditional reversed-phase columns, peak tailing, and difficulty in resolving closely related analogs or isomers.[1][2] This guide will walk you through common questions and troubleshooting scenarios to help you overcome these obstacles.

Frequently Asked Questions (FAQs)

Q1: My piperidine/piperazine analog is poorly retained on a C18 column, even with a highly aqueous mobile phase. What is happening and what can I do?

A1: This is a classic issue stemming from the polar nature of many piperidine and piperazine analogs. In reversed-phase HPLC, retention is driven by hydrophobic interactions between the analyte and the stationary phase.[3] Highly polar compounds have a stronger affinity for the polar mobile phase and are not sufficiently retained by the nonpolar stationary phase, often eluting at or near the void volume.[4]

Causality: The nitrogen atoms in piperidine and piperazine rings make these compounds basic and capable of hydrogen bonding, increasing their polarity. This leads to minimal interaction with the hydrophobic C18 chains of the stationary phase.

Solutions:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for separating highly polar compounds.[5][6] It utilizes a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase with a high concentration of a less polar organic solvent, like acetonitrile, and a small amount of a polar solvent, like water.[7] In HILIC, a water-rich layer is adsorbed onto the stationary phase, and polar analytes partition into this layer, leading to retention.[8]

  • Mixed-Mode Chromatography: This technique uses stationary phases with both reversed-phase and ion-exchange functionalities.[9][10] For basic compounds like piperidine and piperazine analogs, a mixed-mode column with cation-exchange properties can provide a secondary retention mechanism, significantly improving retention and selectivity.[11]

  • Ion-Pair Chromatography: Introducing an ion-pairing reagent (e.g., heptafluorobutyric acid - HFBA) to the mobile phase can enhance the retention of ionic or ionizable compounds on a reversed-phase column.[12][13] The ion-pairing reagent forms a neutral complex with the charged analyte, increasing its hydrophobicity and thus its retention on the C18 column.[14] However, be aware that ion-pairing reagents can be difficult to remove from the column and may not be compatible with mass spectrometry (MS).[15]

Q2: I am observing significant peak tailing for my basic piperidine/piperazine analogs. What is the cause and how can I improve the peak shape?

A2: Peak tailing for basic compounds is a common problem in reversed-phase HPLC and is often caused by secondary interactions with the silica backbone of the stationary phase.[16][17]

Causality: Most HPLC columns are based on silica particles. At mid-range pH values, residual silanol groups on the silica surface can be deprotonated and carry a negative charge. Basic analytes, which are protonated and positively charged at acidic to neutral pH, can interact with these negatively charged silanols through a strong secondary ion-exchange mechanism.[18] This leads to a mixed-mode retention that results in broad, tailing peaks.

Solutions:

  • Mobile Phase pH Adjustment:

    • Low pH: Operating at a low pH (e.g., 2-3) using an acidic modifier like formic acid or phosphoric acid suppresses the ionization of silanol groups, minimizing the secondary interactions.[19][20] At this pH, your basic analytes will be fully protonated.

    • High pH: Alternatively, working at a high pH (e.g., 9-10) with a suitable buffer like ammonium bicarbonate will deprotonate the basic analytes, making them neutral.[21][22] This also minimizes interactions with silanols. Ensure your column is stable at high pH.

  • Use of an End-capped Column: Modern, high-purity silica columns that are extensively end-capped are designed to minimize the number of accessible free silanol groups, thereby reducing peak tailing for basic compounds.[18]

  • Increase Buffer Concentration: A higher buffer concentration in the mobile phase can help to saturate the active silanol sites and reduce their interaction with the basic analytes.[23]

Troubleshooting Guides

Guide 1: Poor Resolution Between Structurally Similar Analogs

Scenario: You are trying to separate two or more piperidine or piperazine analogs that are isomers or differ by only a small functional group, but they are co-eluting or have very poor resolution.

Troubleshooting Workflow:

G start Poor Resolution step1 Optimize Mobile Phase Selectivity start->step1 step2 Change Organic Modifier (Acetonitrile vs. Methanol) step1->step2 Initial Approach step3 Adjust Mobile Phase pH step2->step3 If still poor end Resolution Achieved step2->end If successful step4 Change Stationary Phase step3->step4 If still poor step3->end If successful step5 Consider HILIC or Mixed-Mode step4->step5 For polar analogs step6 Evaluate Alternative Techniques (SFC) step5->step6 If HPLC is limiting step5->end If successful step6->end

Caption: Troubleshooting workflow for poor resolution.

Step-by-Step Guidance:

  • Optimize Mobile Phase Selectivity:

    • Change Organic Modifier: The choice of organic solvent can significantly impact selectivity. Acetonitrile and methanol have different properties; switching between them can alter the elution order and improve resolution.[24]

    • Adjust Mobile Phase pH: For ionizable compounds like piperidine and piperazine analogs, pH is a powerful tool to manipulate selectivity.[25] A small change in pH can alter the ionization state of the analytes, leading to significant changes in retention and potentially resolving co-eluting peaks.[19] Conduct a pH scouting study (e.g., pH 3, 5, 7, 9) to find the optimal pH for your separation.[23]

  • Change Stationary Phase Chemistry: If mobile phase optimization is insufficient, the stationary phase is the next critical parameter.[1]

    • Different Reversed-Phase Chemistry: If you are using a C18 column, try a phenyl-hexyl or a polar-embedded phase. These offer different selectivities that may resolve your compounds.

    • HILIC or Mixed-Mode Chromatography: For highly polar analogs, switching to HILIC or a mixed-mode column can provide a completely different and often more effective separation mechanism.[5][9]

  • Consider Alternative Chromatographic Techniques:

    • Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for the separation of isomers and polar compounds.[26][27] It uses supercritical CO2 as the main mobile phase, often with a polar co-solvent, and can provide unique selectivity compared to HPLC.[28][29]

Guide 2: Inconsistent Retention Times

Scenario: You have a developed method, but the retention times of your piperidine/piperazine analogs are shifting between injections or between different days.

Troubleshooting Protocol:

Potential Cause Diagnostic Check Corrective Action
Mobile Phase Instability Is the mobile phase pH drifting over time? Are you using a volatile acid/base without a buffer?Prepare fresh mobile phase daily. Use a buffer to maintain a stable pH, especially if the mobile phase pH is close to the pKa of your analytes.[25]
Column Equilibration Are retention times stable after the first few injections?Ensure the column is fully equilibrated with the mobile phase before starting the analysis. This can take 20-30 column volumes, especially for HILIC or ion-pair chromatography.
Column Contamination Is the backpressure increasing? Are you seeing peak shape degradation along with the retention time shift?Flush the column with a strong solvent to remove contaminants.[30] Consider using a guard column to protect the analytical column.
Temperature Fluctuations Is the ambient temperature in the lab varying significantly?Use a column oven to maintain a constant temperature. Retention times can be sensitive to temperature changes.[24]
System Leaks Is the pressure fluctuating? Do you see any visible signs of leakage?Check all fittings for leaks and tighten or replace as necessary.

Advanced Method Development Strategies

Derivatization for Improved Detection and Retention

For piperazine, which lacks a strong chromophore, derivatization can be a viable strategy to enhance UV detection.[31] Reacting piperazine with a derivatizing agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) forms a stable, UV-active derivative, allowing for sensitive detection at low concentrations.[31] Derivatization can also alter the chromatographic properties of the analyte, potentially improving retention and separation.[32]

Mass Spectrometry (MS) Compatibility

When developing a method for LC-MS, it is crucial to use volatile mobile phase additives.[33][34] Non-volatile buffers like phosphate will contaminate the mass spectrometer.[35]

MS-Compatible Mobile Phase Additives:

pH Range Acidic Modifier Basic Modifier Buffer System
Acidic (pH 2-4) Formic Acid (0.1%)-Ammonium Formate
Neutral to Basic (pH 7-10) -Ammonium Hydroxide (0.1%)Ammonium Bicarbonate

Experimental Protocols

Protocol 1: Generic Reversed-Phase Method for Piperidine/Piperazine Analogs
  • Column: High-purity, end-capped C18, 2.7 µm, 4.6 x 150 mm[36]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% to 95% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40 °C

  • Detection: UV at 220 nm or as appropriate for the analyte

  • Injection Volume: 5 µL

Rationale: The low pH of the mobile phase suppresses silanol interactions, leading to improved peak shape for these basic compounds.[19] The gradient elution is a good starting point for a sample containing analogs with a range of polarities.[37]

Protocol 2: HILIC Method for Highly Polar Analogs
  • Column: Amide or Diol HILIC phase, 3 µm, 2.1 x 100 mm

  • Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0

  • Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0

  • Gradient: 0% to 100% B over 10 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 35 °C

  • Detection: UV or MS

  • Injection Volume: 2 µL

Rationale: The high organic content of the initial mobile phase promotes retention of polar analytes on the HILIC stationary phase.[7] The use of a buffer like ammonium formate helps to maintain consistent ionization and improves peak shape.[38]

Logical Relationships Diagram

G Analyte Piperidine/Piperazine Analog Properties Polar & Basic Analyte->Properties RP_Challenge Poor Retention & Peak Tailing Properties->RP_Challenge Solution1 Reversed-Phase (Low/High pH) RP_Challenge->Solution1 Solution2 HILIC RP_Challenge->Solution2 Solution3 Mixed-Mode RP_Challenge->Solution3 Solution4 Ion-Pair RP_Challenge->Solution4

Caption: Key challenges and solutions for piperidine/piperazine analog separation.

References

  • Challenges in HPLC Technology and Potential Solutions. (2023). G-M-I, Inc.
  • Separation of Piperazine, 1,4-bis(4-nitrosophenyl)- on Newcrom R1 HPLC column. SIELC.
  • Challenges in HPLC Method Development for Impurity Identific
  • SHENG Chunli, ZHOU Xin, JIN Sheng. Study of Separation of Substituted Piperazine by CZE and HPLC.
  • Mixed-Mode HPLC Columns. Thermo Fisher Scientific.
  • P. Raveendra Reddy et al. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.Journal of Chemical and Pharmaceutical Research, 2012, 4(6):2854-2859.
  • The Science of Separation: Understanding High-Performance Liquid Chrom
  • A review on method development by hplc. SciSpace.
  • How to separate isomers by Normal phase HPLC?
  • HPLC Methods for analysis of Piperazine.
  • Biopharmaceutical Analysis by HPLC: Practices and Challenges. (2025). PubMed.
  • Troubleshooting Peak Shape Problems in HPLC.
  • How does an acid pH affect reversed-phase chromatography separ
  • Lemasson, E., et al. Mixed-Mode Chromatography—A Review.
  • Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique.Analytical and Bioanalytical Chemistry, 402(1), 231-247.
  • Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. (2025).
  • Peak Tailing in HPLC. Element Lab Solutions.
  • Mobile phases comp
  • Challenges in the Measurement of the Volume of Phases for HPLC Columns. (2021). Molecules, 26(15), 4479.
  • What is Supercritical Fluid Chromatography (SFC)
  • Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. (2022). Journal of Proteome Research.
  • Amines-Ion Pairing. (2007).
  • Tips and Tricks of HPLC System Troubleshooting. Agilent.
  • Exploring the Role of pH in HPLC Separ
  • How Good is SFC for Polar Analytes?
  • ESSENTIAL GUIDES TO METHOD DEVELOPMENT IN LIQUID CHROM
  • HILIC – The Rising Star of Polar Chrom
  • A Guide to HPLC and LC-MS Buffer Selection. (n.d.).
  • TN 12: Methods Development Using Ion-Pair Chromatography with Suppressed Conductivity Detection. Thermo Fisher Scientific.
  • Characterising polar compounds using supercritical fluid chromatography–nuclear magnetic resonance spectroscopy (SFC–NMR). (2019). RSC Publishing.
  • HPLC Method for Better Separation of THC Isomers to Ensure Safety and Compliance in the Hemp Market. (2024). ACS Omega.
  • Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites. (2025).
  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. (2023). LCGC North America.
  • Mixed-Mode Chromatography and St
  • LCMS & HPLC Mobile Phases. CovaChem.
  • Hydrophilic Interaction Chrom
  • Separation of Highly Polar Compounds by SFC With Detection by Q-TOF LC/MS. Agilent.
  • Schug, K. (2013).
  • Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. (2009).
  • Developing HPLC Methods. Sigma-Aldrich.
  • Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. (2022). PubMed Central.
  • A New Mixed-Mode Reversed-Phase/Anion-Exchange Stationary Phase Based on Hybrid Particles.
  • [Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds. (2025).
  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022). LCGC Europe.
  • Effect of pH on LC-MS Analysis of Amines.
  • What Causes Peak Tailing in HPLC? (2025). Chrom Tech, Inc.
  • HPLC solvents and mobile phase additives. (n.d.).
  • Evolution of Mixed-Mode Chrom
  • Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applic
  • high pH mobile phase (RP-HPLC). (2008).

Sources

Validation & Comparative

A Senior Application Scientist's Guide to HPLC Retention Time: Piperidine vs. Piperazine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry and pharmaceutical development, piperidine and piperazine rings are ubiquitous scaffolds.[1] Their structural similarity belies significant differences in physicochemical properties that profoundly impact their behavior in analytical systems. This guide offers an in-depth, practical comparison of the High-Performance Liquid Chromatography (HPLC) retention characteristics of piperidine and piperazine analogs, explaining the chemical principles that govern their separation and providing a framework for robust method development.

PART 1: The Physicochemical Divide: Polarity and Basicity

The retention of an analyte in reversed-phase (RP) HPLC is fundamentally governed by its polarity.[2] Less polar, more hydrophobic compounds interact more strongly with the nonpolar stationary phase (like C18), leading to longer retention times. The core structural difference between piperidine (an azacyclohexane) and piperazine (a 1,4-diazacyclohexane) is the introduction of a second nitrogen atom, which is the primary determinant of their chromatographic behavior.[1]

  • Piperazine: The presence of two nitrogen atoms makes the piperazine ring inherently more polar than piperidine.[1] This increased polarity leads to higher aqueous solubility and weaker interactions with the hydrophobic stationary phase.[1] Consequently, piperazine and its simple analogs are typically eluted much earlier than their piperidine counterparts in RP-HPLC. In fact, piperazine itself is so hydrophilic it can be difficult to retain on traditional C18 columns without the use of ion-pairing reagents or specialized columns.[3][4]

  • Piperidine: With only one nitrogen atom, the piperidine ring is more lipophilic (less polar).[1] This results in stronger hydrophobic interactions with the stationary phase, leading to longer retention times compared to analogous piperazine compounds.

Another critical factor is basicity (pKa). The charge state of these basic compounds is dictated by the mobile phase pH.

  • Piperazine is a weak base with two pKa values (pKb of 5.35 and 9.73).

  • Piperidine is a stronger base with a single pKa.

At a mobile phase pH below their pKa values, the nitrogen atoms become protonated (cationic). This charged form is significantly more polar than the neutral form, which drastically reduces retention time in RP-HPLC. Controlling the pH with a buffer is therefore essential for reproducible results.

Comparative Summary of Core Scaffolds
FeaturePiperidinePiperazineChromatographic Implication
Structure Single nitrogen heterocycleDual nitrogen heterocyclePiperazine is inherently more polar.
Polarity LowerHigherPiperazine analogs will generally elute earlier in RP-HPLC.
Basicity MonobasicDibasicCharge state, and thus retention, is highly sensitive to mobile phase pH.
Lipophilicity More LipophilicLess LipophilicPiperidine analogs exhibit stronger retention on C18 columns.[1]

PART 2: Experimental Strategy and Protocol Design

Achieving a robust and reliable separation requires careful consideration of the HPLC method parameters. The goal is to manipulate the mobile and stationary phases to exploit the physicochemical differences outlined above.

Core Experimental Protocol: A Baseline for Comparison

This protocol provides a standard starting point for analyzing simple piperidine and piperazine analogs. The causality behind each parameter choice is explained.

ParameterConditionRationale (The "Why")
Column Inertsil C18 (250 x 4.6 mm, 5 µm)A C18 phase provides universal hydrophobic retention.[5] An end-capped, high-purity silica column is crucial to minimize peak tailing from secondary interactions between the basic analytes and acidic residual silanols.[6]
Mobile Phase A 0.1% Phosphoric Acid in WaterThe acidic pH (~2-3) ensures that both piperidine and piperazine nitrogens are fully protonated.[7][8] This provides consistent ionization, sharp peak shapes, and suppresses unwanted interactions with the silica backbone.
Mobile Phase B AcetonitrileA common, effective organic modifier for reversed-phase chromatography.
Gradient 5% B to 95% B over 15 minA gradient elution is ideal for a screening method to accommodate analogs with a wide range of polarities and ensure elution of more lipophilic compounds in a reasonable time.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and system pressure.
Temperature 30 °CControlling column temperature is critical for retention time stability, as temperature changes can affect mobile phase viscosity and interaction kinetics.[9]
Detection UV at 210 nm (or derivatization)Simple piperidine and piperazine lack strong chromophores.[10] Detection at low UV wavelengths is possible but may lack sensitivity. For trace analysis, pre-column derivatization is often required to attach a UV-active or fluorescent tag.[7][10]
Injection Vol. 10 µLStandard volume; should be consistent across all analyses.
Expected Retention Behavior

Under the protocol described above, a clear separation based on polarity is expected:

  • Piperazine Analogs: Due to their higher polarity, even in a protonated state, these compounds will interact weakly with the C18 stationary phase and are expected to elute in the early part of the chromatogram.

  • Piperidine Analogs: Being more hydrophobic, these compounds will be retained more strongly and will elute later in the chromatogram. The exact retention time will depend on the nature of other substituents on the ring.

PART 3: Logical Workflow for Method Development

Developing a separation method is a systematic process. The following workflow illustrates the logical steps from initial analyte consideration to a validated method. The diagram emphasizes the iterative nature of optimization.

Sources

Bioisosteric replacement of piperazine with piperidine in NMP

Bioisosteric Replacement of -Methylpiperazine (NMP) with Piperidine: A Strategic Optimization Guide

Executive Summary

The transition from an


-methylpiperazine (NMP)piperidine

Replacing the distal nitrogen of piperazine with a carbon atom (yielding piperidine) fundamentally alters the lipophilicity (LogD) , basicity (pKa) , and electrostatic potential of the ligand. This guide objectively compares the performance of these two scaffolds, providing experimental evidence to support the switch during late-stage lead optimization.

Comparative Analysis: Physicochemical & ADMET Performance[1]

The decision to replace a piperazine core with a piperidine must be data-driven. The table below synthesizes the structural and functional shifts observed when executing this bioisosteric switch.

Table 1: Piperazine (NMP) vs. Piperidine – Performance Metrics
Feature

-Methylpiperazine (NMP)
Piperidine /

-Methylpiperidine
Impact of Switch
Basicity (pKa) ~7.8 (N1) & ~4.0 (N4) Di-basic; predominantly mono-cationic at pH 7.4.~10.0 – 11.0 Mono-basic; highly ionized at physiological pH.Piperidine increases basicity. This can improve receptor salt-bridging but may increase hERG liability.
Lipophilicity (cLogP) Lower Polar surface area (PSA) is higher due to two nitrogens.Higher (+0.5 to +1.5 log units) Removal of polar N increases lipophilicity.Piperidine enhances CNS penetration but reduces aqueous solubility.
Metabolic Stability Moderate to Low Prone to

-oxidation
and ring opening. Aryl-piperazines can form toxic quinone imines.
High (Scaffold) Susceptible to CYP-mediated hydroxylation at C-alpha or C-gamma positions.Piperidine eliminates

-oxide formation
, often extending half-life (

).
hERG Toxicity Generally Lower Lower pKa reduces trapping in the hERG channel pore.High Risk High pKa + Lipophilicity = Classic hERG pharmacophore.Risk increases. Requires mitigation (e.g., adding polar groups or reducing pKa via fluorine).
Solubility Excellent Self-solubilizing moiety.Moderate Relies on the single cation for solvation.Solubility often drops. May require salt formation (e.g., HCl, Tartrate).

Mechanistic Insight: Why Switch?

A. Metabolic Hardening (The "N-Oxide" Problem)

The

piperazine 

-oxides
  • The Switch: Replacing the distal nitrogen with a carbon (CH) or functionalized carbon (CH-R) eliminates the site of

    
    -oxidation.
    
  • Outcome: The metabolic "soft spot" is removed. Oxidative metabolism is redirected to the carbon skeleton, which is generally slower and easier to block (e.g., via deuteration or fluorination).

B. Selectivity Tuning (Sigma vs. Histamine)

Experimental data indicates that the piperazine-to-piperidine switch significantly alters selectivity profiles between Sigma-1 (


) receptorsHistamine H3 receptors
  • Piperazines often favor

    
     binding due to the specific electrostatic footprint of the diamine.
    
  • Piperidines , being more lipophilic and basic, often retain H3 affinity while altering

    
     selectivity, allowing for the "dialing out" of off-target CNS effects.
    

Experimental Protocols

Protocol A: Synthesis of Piperidine Analogs via Reductive Amination

Context: Installing the piperidine moiety to replace an existing piperazine core.

Reagents:

  • Ketone/Aldehyde precursor (Target Scaffold)

  • 4-Substituted Piperidine (e.g., 4-aminopiperidine or 4-methylpiperidine)

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) or Sodium Cyanoborohydride (

    
    )
    
  • Solvent: Dichloroethane (DCE) or Methanol (MeOH)

  • Catalyst: Acetic Acid (AcOH)

Step-by-Step Workflow:

  • Imine Formation: Dissolve the ketone precursor (1.0 eq) and the piperidine derivative (1.2 eq) in anhydrous DCE (0.1 M). Add AcOH (1.0 eq) to catalyze imine formation. Stir at Room Temperature (RT) for 1–2 hours under

    
    .
    
  • Reduction: Cool the mixture to 0°C. Add STAB (1.5 eq) portion-wise.

  • Reaction: Allow to warm to RT and stir for 12–16 hours. Monitor via LC-MS for the disappearance of the imine intermediate.

  • Quench: Quench with saturated aqueous

    
    . Extract with DCM (
    
    
    ).
  • Purification: Dry organic layer over

    
    . Concentrate and purify via Flash Column Chromatography (DCM/MeOH/ 
    
    
    gradient).
Protocol B: hERG Inhibition Screening (Critical for Piperidines)

Context: Piperidines carry a higher risk of hERG blockade due to elevated pKa. This protocol validates cardiac safety.

System: Automated Patch Clamp (e.g., QPatch or Patchliner). Cell Line: CHO cells stably expressing hERG (

  • Preparation: Harvest cells at 70–80% confluency. Resuspend in extracellular solution (NaCl 145 mM, KCl 4 mM, CaCl2 2 mM, MgCl2 1 mM, HEPES 10 mM, Glucose 10 mM, pH 7.4).

  • Dosing: Prepare compound concentrations (0.1, 1, 10, 30

    
    ) in DMSO (final DMSO <0.1%).
    
  • Voltage Protocol:

    • Hold at -80 mV.

    • Depolarize to +20 mV for 2s (activates channels).

    • Repolarize to -50 mV for 2s (elicits tail current).

    • Measure peak tail current inhibition.

  • Analysis: Calculate

    
     using a Hill equation fit.
    
    • Pass Criteria:

      
       (Early Discovery) or 
      
      
      
      
      (Development).

Visualizing the Bioisosteric Logic

The following diagram illustrates the structural evolution and the resulting shift in pharmacological properties.

Bioisostere_StrategyNMPN-Methylpiperazine(Current Scaffold)PiperidinePiperidine Analog(Target Scaffold)NMP->Piperidine BioisostericReplacementMetabolismMetabolic Liability:N-Oxidation (High)NMP->MetabolismpKa_OldpKa ~7.8(Moderate Basicity)NMP->pKa_OldhERGhERG Risk:Low/ModerateNMP->hERGMetabolism_NewMetabolic Stability:C-Oxidation (Low)Piperidine->Metabolism_NewpKa_NewpKa ~10.5(High Basicity)Piperidine->pKa_NewhERG_NewhERG Risk:ELEVATEDPiperidine->hERG_New

Figure 1: Decision matrix for replacing N-Methylpiperazine with Piperidine. Note the trade-off between improved metabolic stability and increased hERG risk.

Case Study: Dopamine Transporter (DAT) Inhibitors

A seminal example of this replacement is found in the optimization of modafinil-derived DAT inhibitors.

  • Challenge: The piperazine analogues demonstrated poor metabolic stability in rat liver microsomes due to rapid ring oxidation.

  • Solution: Replacement of the piperazine ring with 4-aminopiperidine .

  • Result: The piperidine analogs retained high DAT affinity (

    
     = 30–70 nM) while significantly improving metabolic half-life. The increased basicity of the piperidine nitrogen was tolerated within the binding pocket, and the removal of the distal nitrogen abolished the 
    
    
    -oxide clearance pathway.

References

  • Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the dopamine transporter: Bioisosteric replacement of the piperazine improves metabolic stability. Source: European Journal of Medicinal Chemistry (2020)

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists. Source: ACS Chemical Neuroscience (2017)

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Source: International Journal of Molecular Sciences (2021)

  • ZC88, a novel 4-amino piperidine analog, inhibits the growth of neuroblastoma cells through blocking hERG potassium channel. Source: Toxicology and Applied Pharmacology (2016)

A Senior Application Scientist's Guide to Validating the Purity of N-Substituted Piperidine Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The High Stakes of Purity in Piperidine Libraries

This guide provides an in-depth comparison of analytical methodologies for validating the purity of N-substituted piperidine libraries. Moving beyond a simple recitation of techniques, we will explore the causality behind experimental choices, establish principles for creating self-validating analytical systems, and offer field-proven protocols. Our objective is to equip researchers, scientists, and drug development professionals with the expertise to ensure the integrity of their chemical matter, thereby enhancing the reliability and productivity of their discovery efforts.

The Adversaries: Common Impurities in Piperidine Synthesis

Confidence in purity assessment begins with understanding what you are looking for. The synthetic routes to N-substituted piperidines, while numerous, are associated with predictable classes of impurities.[1][3] Common strategies like the hydrogenation of substituted pyridines or the reductive amination of piperidine precursors can leave behind a trail of characteristic contaminants.[1][2]

Key Impurity Classes:

  • Unreacted Starting Materials: Residual piperidine precursors, aldehydes, ketones, or alkylating agents.

  • Reaction By-products: Products of incomplete reduction, over-alkylation, or side reactions such as defluorination.[1]

  • Catalysts and Reagents: Trace amounts of transition metals (e.g., Palladium, Rhodium) or residual reducing agents.

  • Stereoisomers: In chiral syntheses, the presence of undesired diastereomers or enantiomers is a critical purity parameter.[2]

A robust analytical strategy must be capable of detecting and resolving this diverse array of potential contaminants.

The Strategy: Confidence Through Orthogonal Validation

Relying on a single analytical technique for purity assessment is a significant risk. Each method has inherent biases and limitations; for example, an impurity may lack a UV chromophore, ionize poorly in a mass spectrometer, or be non-volatile.[6] To mitigate these risks, the principle of orthogonal analysis is the gold standard.[7] This approach involves using multiple, independent techniques that measure the same attribute—in this case, purity—based on different physical principles.[8][9] This ensures that the weaknesses of one method are covered by the strengths of another, providing a much higher degree of confidence in the final purity value.[7][10]

Caption: Orthogonal methods provide independent data points to build confidence in purity.

Comparative Analysis of Core Analytical Techniques

The selection of an analytical technique is a balance of throughput, sensitivity, structural information, and the specific questions being asked. For library quality control, no single method is sufficient.

High-Performance Liquid Chromatography with UV-Diode Array Detection (HPLC-UV/DAD)
  • Principle: HPLC separates compounds based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. A UV/DAD detector measures the absorbance of light across a range of wavelengths, allowing for the detection and quantification of compounds with a UV chromophore.

  • Expertise & Experience: HPLC-UV is the workhorse of many analytical labs for its robustness and quantitative accuracy for UV-active compounds.[11] However, a critical pitfall is assuming that peak area percentage directly equates to purity by mass. This is only true if all impurities have the same molar absorptivity at the chosen wavelength as the main compound—an unlikely scenario. Furthermore, N-substituted piperidines, being basic, can exhibit poor peak shape or split peaks on standard C18 columns, especially in their free base form.[12] The use of mobile phase additives like trifluoroacetic acid (TFA) or formic acid is often necessary to ensure consistent protonation and sharp, symmetrical peaks.[12]

  • Trustworthiness: While excellent for detecting known, UV-active impurities, it is blind to anything lacking a chromophore (e.g., saturated alkyl fragments, certain reagents). Co-elution of an impurity with the main peak can also mask its presence, leading to an overestimation of purity.

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Principle: LC-MS couples the powerful separation of HPLC with the high selectivity and sensitivity of a mass spectrometer.[13][14] As compounds elute from the LC column, they are ionized (e.g., by electrospray ionization - ESI) and their mass-to-charge ratio (m/z) is determined. This provides unambiguous confirmation of the target compound's molecular weight.

  • Expertise & Experience: This is the primary tool for high-throughput library purity assessment.[14] Its key advantage is providing molecular weight information, which confirms compound identity and helps tentatively identify unknown impurity peaks.[14] The choice of ionization source is critical; ESI is standard for most N-substituted piperidines. However, ionization efficiency can vary dramatically between different compounds.[6] A small amount of a highly ionizable impurity can appear as a major peak, while a significant amount of a poorly ionizable impurity may not be detected at all. Therefore, relying solely on MS total ion chromatogram (TIC) peak area for purity can be misleading.

  • Trustworthiness: The combination of retention time from the LC and molecular weight from the MS provides a high degree of confidence in compound identity.[13] It is far more effective than HPLC-UV at detecting a broad range of impurities, but quantification remains semi-quantitative unless reference standards are used for each impurity.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Principle: GC separates compounds based on their volatility and interaction with a stationary phase within a heated column.[15] Separated compounds are then analyzed by a mass spectrometer. GC-MS is exceptionally sensitive and provides high-resolution separation for volatile and thermally stable compounds.[15][16]

  • Expertise & Experience: For certain classes of N-substituted piperidines (e.g., smaller, less functionalized analogs), GC-MS is a powerful technique.[15] It excels at detecting residual volatile solvents or low-boiling point starting materials. The primary causality for not choosing GC-MS as a first-line method for diverse libraries is the requirement of thermal stability. Many complex N-substituted piperidines, particularly those with protecting groups like Boc, can degrade in the hot GC inlet, providing a misleading purity profile.[16]

  • Trustworthiness: When applicable, its high sensitivity and the extensive mass spectral libraries available for electron impact (EI) ionization make it excellent for identifying common, volatile impurities.[15] However, its limited applicability to non-volatile or thermally labile compounds makes it a specialized, rather than general, tool for library validation.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
  • Principle: NMR spectroscopy provides detailed structural information by measuring the magnetic properties of atomic nuclei (typically ¹H). For purity assessment, quantitative NMR (qNMR) is used.[17][18] This involves adding a certified internal standard of known purity and concentration to a precisely weighed sample.[18] The purity of the analyte is calculated by comparing the integral of a specific analyte proton signal to the integral of a known proton signal from the internal standard.[19]

  • Expertise & Experience: qNMR is considered a primary ratio method and is one of the most accurate ways to determine absolute purity.[17] Its major advantage is that the signal response is directly proportional to the number of nuclei, irrespective of the molecule's structure. This means it is not subject to the response factor variations seen in UV or MS detection. It will detect any proton-containing impurity, including non-UV active and non-ionizable species, as well as residual solvents and water.[17] The main drawback is its lower throughput compared to LC-MS, making it impractical for screening entire large libraries.

  • Trustworthiness: qNMR is the ultimate arbiter of purity. Its power lies in its universality of detection for proton-containing molecules and its reliance on a direct molar ratio, making it an ideal orthogonal technique to confirm results from chromatographic methods.[17] It serves as a self-validating system; the presence of unexpected signals immediately indicates impurities that require identification.

Data Summary: A Head-to-Head Comparison

FeatureHPLC-UV/DADLC-MSGC-MSQuantitative ¹H NMR (qNMR)
Primary Principle Chromatographic Separation + UV AbsorbanceChromatographic Separation + Mass-to-Charge RatioVolatility-based Separation + Mass-to-Charge RatioNuclear Magnetic Resonance
Identity Confirmation Low (Retention Time Only)High (Retention Time + Molecular Weight)[13]High (Retention Time + Fragmentation Pattern)[15]Very High (Full Structure)
Strengths Robust, good for quantification of UV-active compounds, widely available.[11]High throughput, high sensitivity, confirms molecular weight, broad applicability.[14]Very high sensitivity for volatile impurities, excellent for small molecules.[15][16]"Gold standard" for absolute purity, detects nearly all organic impurities, universal response.[17][18]
Limitations Blind to non-UV active compounds, co-elution can hide impurities, variable response factors.[6]Purity by TIC can be misleading due to ionization differences, can miss non-ionizable species.[6]Requires analyte to be volatile and thermally stable, not suitable for many complex molecules.[16]Low throughput, requires higher sample amount, complex mixtures can be difficult to resolve.
Typical Use Case Routine QC, quantification of known analytes.High-throughput library purity screening and identity confirmation.Analysis of volatile starting materials, solvents, or specific libraries.Orthogonal confirmation of purity for hits, reference standards, or ambiguous samples.

Protocols and Workflows for a Self-Validating System

A robust quality control strategy employs a tiered approach, using high-throughput methods for initial assessment and more rigorous, lower-throughput methods for confirmation.

Tiered_Workflow Tiered Purity Validation Workflow cluster_0 Tier 1: High-Throughput Screening cluster_1 Tier 2: Confirmation & Investigation Library N-Substituted Piperidine Library LCMS_Screen LC-MS Purity & Identity Screen (Fast Gradient) Library->LCMS_Screen Decision Purity > 95%? Identity Confirmed? LCMS_Screen->Decision qNMR Quantitative ¹H NMR (Absolute Purity) Decision->qNMR No / Ambiguous [edgecolor=#EA4335] Pass Qualified Compound (Ready for Assay) Decision->Pass Yes [edgecolor=#34A853] Purification Re-purification (e.g., Prep-HPLC) qNMR->Purification Fails Purity Spec [edgecolor=#EA4335] qNMR->Pass Passes Purity Spec [edgecolor=#34A853]

Caption: A tiered workflow using LC-MS for screening and qNMR for confirmation.

Experimental Protocol 1: High-Throughput LC-MS Purity Assessment
  • Objective: To rapidly assess the purity and confirm the identity of compounds in an N-substituted piperidine library.

  • Rationale: This method is optimized for speed and information content, providing both retention time and mass data for each library member in a single run.[20]

  • Methodology:

    • Sample Preparation:

      • Prepare stock solutions of library compounds in DMSO at 10 mM.

      • Create a working plate by diluting stocks to ~20 µM in a 50:50 mixture of acetonitrile/water. This concentration minimizes detector saturation while ensuring adequate signal.

    • Instrumentation:

      • LC System: Agilent 1260 Infinity II or equivalent.

      • MS System: Agilent 6130 Series Single Quadrupole LC/MS or equivalent.[6]

      • Column: A C18 column with good peak shape for bases is crucial. A typical choice is a Waters XBridge C18, 2.1 x 50 mm, 3.5 µm.

      • Mobile Phase A: Water with 0.1% Formic Acid. (Rationale: Formic acid aids in protonation of the piperidine nitrogen, leading to better peak shape and ESI+ ionization).[21]

      • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • LC Parameters:

      • Flow Rate: 0.5 mL/min.

      • Injection Volume: 2 µL.

      • Column Temperature: 40 °C. (Rationale: Elevated temperature reduces mobile phase viscosity and can improve peak shape).

      • Gradient: A fast, generic gradient is used for high throughput.

        • 0.0 min: 5% B

        • 2.5 min: 95% B

        • 3.5 min: 95% B

        • 3.6 min: 5% B

        • 5.0 min: 5% B

    • MS Parameters (ESI Positive Mode):

      • Scan Range: m/z 100 – 1000.

      • Fragmentor Voltage: 100 V.

      • Gas Temperature: 350 °C.

      • Drying Gas Flow: 10 L/min.

    • Data Analysis:

      • Integrate the Total Ion Chromatogram (TIC).

      • Confirm the presence of the expected [M+H]⁺ ion in the mass spectrum of the main peak.

      • Calculate purity as the percentage of the main peak's area relative to the total integrated area. Flag any sample with purity <95% or where the expected mass is not the base peak.

Experimental Protocol 2: Confirmatory Purity by Quantitative ¹H NMR (qNMR)
  • Objective: To determine the absolute purity of a high-value compound (e.g., a screening hit) using an internal standard.

  • Rationale: This protocol provides an orthogonal, highly accurate purity value that is not dependent on detector response factors, making it ideal for validating results from the LC-MS screen.[17]

  • Methodology:

    • Preparation of Internal Standard (IS) Stock:

      • Select an internal standard with sharp singlets in a clean region of the spectrum (e.g., maleic acid, dimethyl sulfone). The IS must be of high, certified purity (>99.5%).

      • Accurately weigh (~20 mg) the IS into a 10 mL volumetric flask and dissolve in a deuterated solvent (e.g., DMSO-d₆) to create a precise concentration stock solution.

    • Sample Preparation:

      • Accurately weigh (~5-10 mg) the N-substituted piperidine analyte into a vial. Record the mass precisely.

      • Accurately transfer a precise volume (e.g., 500 µL) of the IS stock solution into the vial using a calibrated pipette.

      • Ensure complete dissolution of the analyte. Vortex if necessary. Transfer the final solution to a high-quality NMR tube.

    • NMR Acquisition:

      • Spectrometer: Bruker 400 MHz AVANCE or equivalent.

      • Key Parameters for Quantitation:

        • Pulse Program: A standard 1D proton experiment (e.g., 'zg30').

        • Relaxation Delay (d1): Set to at least 5 times the longest T₁ of any peak of interest (analyte or standard). A value of 30-60 seconds is often required for accurate quantitation. This is the most critical parameter to ensure full relaxation and accurate integrals.

        • Number of Scans (ns): 8 to 16 scans are typically sufficient to achieve a good signal-to-noise ratio.

    • Data Processing and Calculation:

      • Apply Fourier transform, phase correction, and baseline correction to the spectrum.

      • Carefully integrate a well-resolved signal from the analyte (Integral_analyte) and a signal from the internal standard (Integral_IS).

      • Record the number of protons corresponding to each integrated signal (Protons_analyte and Protons_IS).

      • Calculate the purity using the following formula[19]:

        • Purity (%) = (Integral_analyte / Integral_IS) * (Protons_IS / Protons_analyte) * (MW_analyte / MW_IS) * (Mass_IS / Mass_analyte) * Purity_IS

        • Where MW is molecular weight and Mass is the initial weighed mass.

Conclusion: From Data to Discovery

Validating the purity of N-substituted piperidine libraries is not a perfunctory check-box exercise; it is a fundamental component of rigorous science that underpins the entire drug discovery cascade. A single number from a single method is insufficient. True confidence is built upon a self-validating system that leverages orthogonal analytical techniques.

By combining the high-throughput capabilities of LC-MS for initial library-wide assessment with the absolute accuracy of qNMR for confirmation of critical compounds, researchers can ensure the integrity of their data. This tiered, evidence-based approach minimizes the risk of pursuing false leads, increases the reproducibility of biological results, and ultimately accelerates the journey from a library of molecules to a life-changing medicine.

References

  • Title: Purity Determination by LC-MS Source: UC CORE URL
  • Title: Agilent OpenLab CDS for Automated High Throughput Purity Assessment Using Mass Spectrometry Source: Agilent Technologies URL
  • Title: What are the detection methods for piperidine?
  • Title: Purity Assessment of Drug Discovery Compound Libraries Using an Agilent Single Quadrupole LC/MS System Coupled to Diode Array and Evaporative Light Scattering Detectors Source: Agilent Technologies URL
  • Source: HPLC.UV.
  • Title: A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant Source: Alternative Therapies In Health And Medicine URL
  • Title: Piperidine derivatives - extra peak in pure compounds. Why and how to change it?
  • Title: Characterizing the Purity of 1-Boc-4-(aminomethyl)
  • Title: Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride Source: PubMed URL: [Link]

  • Title: Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates Source: RSC Medicinal Chemistry URL: [Link]

  • Title: Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities Source: Advanced Journal of Chemistry A URL
  • Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: ResearchGate URL
  • Title: Strain-Release Asymmetric Multicomponent Reaction to Access Diverse N-α-Bisaryl-C3-quaternary Azetidines Source: ACS Publications URL: [Link]

  • Title: High-throughput determination of identity, purity, and quantity of combinatorial library members using LC/MS/UV/ELSD Source: PubMed URL: [Link]

  • Title: Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination Source: PMC - PubMed Central URL: [Link]

  • Title: What is a Particle Analysis "Orthogonal Method"?
  • Title: Orthogonal Measurements Source: National Institute of Standards and Technology (NIST) URL: [Link]

  • Title: The Importance of a Well-Curated Compound Library in Hit Identification Source: Evotec URL
  • Title: Orthogonal method in pharmaceutical product analysis Source: Alphalyse URL
  • Title: Chemical Compound Libraries for AI Models in Drug Discovery Source: BioDawn Innovations URL
  • Title: Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance Source: NIST URL: [Link]

  • Source: News-Medical.
  • Title: Purity Calculation Source: Mestrelab Resources URL: [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of Naphthylmethyl Amines

Author: BenchChem Technical Support Team. Date: February 2026

The naphthylmethyl amine scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous biologically active compounds. Understanding the structure-activity relationship (SAR) of this chemical class is paramount for designing potent and selective therapeutic agents.[1][2] This guide provides an in-depth comparison of naphthylmethyl amine derivatives, their interactions with various biological targets, and the experimental methodologies used to elucidate these relationships.

Introduction to Naphthylmethyl Amines

The naphthylmethyl amine core consists of a naphthalene ring system linked to a nitrogen atom via a methylene bridge. This arrangement provides a unique combination of a large, lipophilic surface area from the naphthalene moiety and a basic, ionizable center in the amine group. This duality allows for diverse interactions with biological macromolecules, making these compounds versatile ligands for a range of targets.

The biological activity of naphthylmethyl amine derivatives is profoundly influenced by the substitution pattern on both the naphthalene ring and the amine nitrogen. By systematically modifying these positions, medicinal chemists can fine-tune the pharmacological profile of these molecules to achieve desired potency, selectivity, and pharmacokinetic properties.

Core Pharmacophore and Key Interaction Points

The fundamental pharmacophore of a naphthylmethyl amine can be dissected into three key regions for SAR analysis: the naphthalene ring, the methylamine linker, and the amine group itself. Each region presents opportunities for modification to modulate biological activity.

SAR_Points cluster_scaffold Naphthylmethyl Amine Scaffold Scaffold Naphthylmethyl Amine Core Naphthyl_Ring Naphthalene Ring (Positions 1-8) Scaffold->Naphthyl_Ring Lipophilic Interactions Aromatic Stacking Amine_Group Amine Group (Primary, Secondary, Tertiary) Scaffold->Amine_Group Ionic Bonding H-Bonding Linker Methylene Linker Scaffold->Linker Conformational Rigidity

Caption: Key modification points on the naphthylmethyl amine scaffold.

Comparative SAR Analysis at Different Biological Targets

The versatility of the naphthylmethyl amine scaffold is evident in its ability to target a wide array of biological systems, including monoamine transporters and cancer cells.

Naphthylmethyl amine derivatives are potent inhibitors of monoamine transporters (MATs), which include the serotonin transporter (SERT), the dopamine transporter (DAT), and the norepinephrine transporter (NET).[3][4] These transporters are critical for regulating neurotransmitter levels in the synapse, and their inhibition is a key mechanism for treating depression and other neuropsychiatric disorders.[4][5]

Naphthalene Ring Substitutions:

The position and nature of substituents on the naphthalene ring are critical for both potency and selectivity.

  • Position: Substitution at the 1- and 4-positions of the naphthalene ring often leads to high affinity for MATs.

  • Substituent Type: Electron-withdrawing groups, such as halogens (e.g., Chlorine, Bromine), generally enhance potency. For instance, the addition of halogen groups at the 3- and 4-positions of the phenyl rings in benztropine analogs improved DAT affinity and selectivity.[6]

Amine Group Modifications:

The nature of the amine group dictates the compound's interaction with the transporter's binding pocket.

  • Primary vs. Secondary Amines: Secondary amines, particularly N-methyl derivatives, often exhibit higher potency than their primary amine counterparts.

  • Bulky Substituents: Introducing bulky substituents on the nitrogen atom can decrease affinity due to steric hindrance but may also enhance selectivity for one transporter over others.

Compound/AnalogNaphthalene SubstitutionAmine TypeTarget(s)IC50 (nM)Key SAR Insight
Analog A UnsubstitutedPrimarySERT, NET, DAT150, 300, 800Baseline activity of the core scaffold.
Analog B 4-ChloroPrimarySERT, NET, DAT25, 150, 5004-Chloro substitution significantly increases SERT potency.
Analog C 4-ChloroSecondary (N-Methyl)SERT, NET, DAT5, 80, 400N-methylation further enhances potency, especially at SERT.
Analog D 1-MethoxySecondary (N-Methyl)NET, DAT200, 901-Methoxy substitution shifts selectivity towards DAT.

Note: The data in this table is illustrative and compiled from general principles of medicinal chemistry to demonstrate SAR concepts.

Derivatives of the related naphthalimide scaffold have shown significant potential as anticancer agents, often acting through DNA intercalation and inhibition of topoisomerase II.[7][8] While structurally distinct, the SAR principles of the naphthalene core offer transferable insights.

  • Planarity and Intercalation: The planar nature of the naphthalene ring is crucial for intercalating between DNA base pairs, a mechanism shared by many naphthalimide-based anticancer drugs.[9][10]

  • Side Chain Influence: The nature of the side chain attached to the naphthalene system influences cellular uptake, solubility, and target engagement. For example, introducing basic amine-containing side chains can promote lysosomal targeting.[11]

Compound/AnalogNaphthalene SubstitutionSide ChainCancer Cell LineIC50 (µM)Mechanism of Action
Naphthalimide 1 Unsubstituted-(CH2)2-N(CH3)2HeLa12.5DNA Intercalation
Naphthalimide 2 3-Nitro-(CH2)2-N(CH3)2HeLa1.8Enhanced DNA binding
Naphthalimide 3 UnsubstitutedPiperazinoalkylMCF-75.6Topoisomerase II Poison

Note: This data is representative of trends observed for naphthalimide anticancer agents and is intended for comparative purposes.

Experimental Protocols for SAR Determination

A self-validating system for SAR analysis requires robust and reproducible experimental protocols. Here are methodologies for assessing the activity of naphthylmethyl amine derivatives at monoamine transporters.

This assay quantifies the affinity of a test compound for a specific transporter by measuring its ability to displace a known radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of a test compound at SERT, NET, or DAT.

Materials:

  • Cell membranes expressing the transporter of interest (e.g., from HEK293 cells)

  • Radioligand (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT)

  • Test compounds (naphthylmethyl amine analogs)

  • Scintillation fluid and counter

Procedure:

  • Preparation: Serially dilute test compounds to a range of concentrations.

  • Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of radioligand, and varying concentrations of the test compound.

  • Equilibration: Incubate the mixture at room temperature to allow binding to reach equilibrium.

  • Separation: Rapidly filter the mixture through a glass fiber filter to separate bound from unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand displacement against the log concentration of the test compound to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

This functional assay measures the ability of a test compound to inhibit the reuptake of a radiolabeled neurotransmitter into synaptosomes.

Objective: To determine the potency of a test compound in inhibiting neurotransmitter uptake.

Materials:

  • Rat brain synaptosomes

  • Radiolabeled neurotransmitter (e.g., [³H]serotonin, [³H]norepinephrine, [³H]dopamine)

  • Test compounds

Procedure:

  • Pre-incubation: Incubate synaptosomes with varying concentrations of the test compound.

  • Uptake Initiation: Add the radiolabeled neurotransmitter to initiate the uptake process.

  • Uptake Termination: After a short incubation period, terminate the uptake by rapid filtration and washing with ice-cold buffer.

  • Quantification: Measure the radioactivity accumulated within the synaptosomes.

  • Data Analysis: Determine the IC50 value by plotting the inhibition of uptake against the test compound concentration.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Data Analysis Design Analog Design R-group modifications Synthesis Chemical Synthesis Purification & Characterization Design:f1->Synthesis:f0 Binding Binding Assays Determine Affinity (Ki) Synthesis:f1->Binding:f0 Functional Functional Assays Determine Potency (IC50/EC50) Synthesis:f1->Functional:f0 SAR_Analysis SAR Analysis Correlate Structure with Activity Binding:f1->SAR_Analysis:f0 Functional:f1->SAR_Analysis:f0 Lead_Opt Lead Optimization Design Next-Gen Analogs SAR_Analysis:f1->Lead_Opt:f0 Lead_Opt:f1->Design:f0 Iterative Cycle

Caption: A typical workflow for a Structure-Activity Relationship study.

Conclusion and Future Directions

The structure-activity relationship of naphthylmethyl amines is a well-established yet continually evolving field. The core scaffold provides a robust platform for developing potent and selective ligands for various biological targets, particularly monoamine transporters. Key SAR principles indicate that substitutions on the naphthalene ring and modifications of the amine group are critical for modulating pharmacological activity.

Future research will likely focus on:

  • Fine-tuning selectivity: Developing analogs with higher selectivity for individual monoamine transporter subtypes.

  • Multi-target ligands: Designing compounds that modulate multiple targets for the treatment of complex diseases.

  • Improving pharmacokinetic properties: Optimizing ADME (absorption, distribution, metabolism, and excretion) properties to enhance drug-like characteristics.

By leveraging the principles outlined in this guide and employing rigorous experimental validation, researchers can continue to unlock the therapeutic potential of the naphthylmethyl amine scaffold.

References

  • Structure–activity relationship - Wikipedia . Wikipedia. [Link]

  • Structures Activity Relationship - LIMU-DR Home . Libyan International Medical University. [Link]

  • Naphthalimides and analogues as antitumor agents: A review on molecular design, bioactivity and mechanism of action . ScienceDirect. [Link]

  • Structure Activity Relationships . Drug Design Org. [Link]

  • Naphthalimides and analogues as antitumor agents: A review on molecular design, bioactivity and mechanism of action | Request PDF . ResearchGate. [Link]

  • An Overview of Naphthylimide as Specific Scaffold for New Drug Discovery . Oriental University Journal of Chemistry. [Link]

  • Novel Naphthalimide Aminothiazoles as Potential Multitargeting Antimicrobial Agents . National Institutes of Health. [Link]

  • Design, Synthesis, and Evaluation of Novel 3-Carboranyl-1,8-Naphthalimide Derivatives as Potential Anticancer Agents . MDPI. [Link]

  • Design, Synthesis and Evaluation of Naphthalimide Derivatives as Potential Anticancer Agents for Hepatocellular Carcinoma . National Institutes of Health. [Link]

  • Design, synthesis, and structure-activity relationship of N-arylnaphthylamine derivatives as amyloid aggregation inhibitors . PubMed. [Link]

  • Discovery and Development of Monoamine Transporter Ligands . PubMed Central. [Link]

  • Discovery of Novel-Scaffold Monoamine Transporter Ligands via in Silico Screening with the S1 Pocket of the Serotonin Transporter | Request PDF . ResearchGate. [Link]

  • Naphthalimide derivatives with therapeutic characteristics: A patent review . ResearchGate. [Link]

  • Design and Synthesis of Naphthol Derivative . Asian Journal of Chemistry. [Link]

  • Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers . ScienceDirect. [Link]

  • Discovery of Novel-Scaffold Monoamine Transporter Ligands via in Silico Screening with the S1 Pocket of the Serotonin Transporter . PubMed Central. [Link]

  • Structure-activity relationship (SAR) . GARDP Revive. [Link]

  • Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents . RSC Publishing. [Link]

  • A comparative exploration of monoamine neurotransmitter transport disorders: mechanisms, clinical manifestations, and therapeutic approaches . PubMed. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.